Methyl syringate-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
methyl 4-hydroxy-3,5-bis(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3/i1D3,2D3 |
InChI Key |
ZMXJAEGJWHJMGX-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Deuterium in Methyl Syringate-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical purpose of deuterium incorporation in Methyl syringate-d6, a stable isotope-labeled internal standard essential for accurate and precise quantitative analysis. We will explore its application in mass spectrometry-based bioanalysis, provide a representative experimental protocol, and visualize its known biological signaling pathways.
The Fundamental Purpose of Deuterium Labeling
In quantitative analysis, particularly in complex matrices such as biological fluids or food samples, various factors can introduce variability and affect the accuracy of the results. These include sample loss during preparation, matrix effects (enhancement or suppression of the analyte signal by other components in the sample), and fluctuations in instrument performance.
To compensate for these potential errors, a technique known as isotope dilution mass spectrometry (ID-MS) is employed. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of the analytical workflow.
This compound is chemically identical to the non-labeled Methyl syringate, with the only difference being the replacement of six hydrogen atoms with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, both compounds exhibit nearly identical behavior during sample extraction, chromatography, and ionization. Therefore, any sample loss or signal variation experienced by the native Methyl syringate will be mirrored by this compound. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of the aforementioned variations.
Experimental Protocol: A Representative LC-MS/MS Method for the Quantification of Methyl Syringate
Objective: To quantify the concentration of Methyl syringate in a honey matrix using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Methyl syringate analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Honey samples
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Methyl syringate and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Methyl syringate by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Weigh 1 gram of the honey sample into a centrifuge tube.
-
Add 5 mL of water and vortex until the honey is completely dissolved.
-
Spike the sample with 100 µL of the 100 ng/mL this compound internal standard solution.
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Methyl syringate: [Precursor ion] -> [Product ion] (e.g., m/z 211 -> 196)
-
This compound: [Precursor ion] -> [Product ion] (e.g., m/z 217 -> 202)
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Methyl syringate to this compound against the concentration of the calibration standards.
-
Determine the concentration of Methyl syringate in the samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following table presents hypothetical yet typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule like Methyl syringate in a food matrix.[6][7][8][9][10]
| Parameter | Typical Value | Description |
| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the method provides a linear response. |
| Correlation Coefficient (r²) | > 0.995 | A measure of how well the calibration data fits a linear regression model. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 15% | The degree of agreement among a series of measurements. |
| Recovery (%) | 85 - 115% | The efficiency of the extraction procedure. |
Biological Signaling Pathways of Methyl Syringate
Methyl syringate is a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in various physiological processes.[11][12][13] Its activation by Methyl syringate triggers downstream signaling cascades.
Regulation of Food Intake via PYY Release
Activation of TRPA1 channels in the gastrointestinal tract by Methyl syringate leads to the release of Peptide YY (PYY), a gut hormone that plays a role in satiety and the regulation of food intake.[14][15] This pathway contributes to the observed suppression of food intake and delayed gastric emptying upon Methyl syringate administration.
Methyl Syringate-TRPA1-PYY Signaling Pathway.
Inhibition of Hypoxia-Induced COX-2 Expression
In certain cancer cell lines, Methyl syringate has been shown to suppress the hypoxia-induced expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.[16] This effect is mediated through the activation of the TRPA1 channel.
Inhibitory Pathway of Methyl Syringate on COX-2 Expression.
Conclusion
The incorporation of deuterium into Methyl syringate to create this compound serves a vital purpose in modern analytical chemistry. As a stable isotope-labeled internal standard, it is indispensable for achieving accurate and precise quantification of Methyl syringate in complex samples using isotope dilution mass spectrometry. This enhanced analytical rigor is crucial for researchers in fields ranging from food science to drug development, enabling reliable data for pharmacokinetic studies, metabolomics research, and understanding the biological roles of Methyl syringate as a selective TRPA1 agonist. The provided representative experimental protocol and signaling pathway diagrams offer a comprehensive overview for scientists working with this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A confirmatory method for the determination of phenolic endocrine disruptors in honey using restricted-access material-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl syringate: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. resolian.com [resolian.com]
- 7. youtube.com [youtube.com]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Methyl syringate, a low-molecular-weight phenolic ester, as an activator of the chemosensory ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The TRPA1 agonist, methyl syringate suppresses food intake and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The TRPA1 Agonist, Methyl Syringate Suppresses Food Intake and Gastric Emptying | PLOS One [journals.plos.org]
- 16. Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl syringate-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl syringate-d6 is the deuterated form of methyl syringate, a naturally occurring phenolic compound found in various plants and honey.[1] Methyl syringate and its analogs have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of deuterium atoms into the methyl groups of the methoxy functionalities creates a stable, isotopically labeled version of the molecule. This deuterated analog serves as an invaluable tool in various research applications, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard for mass spectrometry-based quantification of methyl syringate in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a methyl ester group, a hydroxyl group, and two deuterated methoxy groups. The six deuterium atoms replace the hydrogen atoms on the two methoxy groups at positions 3 and 5 of the benzene ring.
Table 1: Chemical and Physical Properties of Methyl syringate and this compound
| Property | Methyl syringate | This compound |
| IUPAC Name | methyl 4-hydroxy-3,5-dimethoxybenzoate[2] | methyl 4-hydroxy-3,5-di(trideuteriomethoxy)benzoate |
| Synonyms | Syringic acid methyl ester, Methyl 3,5-dimethoxy-4-hydroxybenzoate[2] | Deuterated methyl syringate |
| CAS Number | 884-35-5[2] | 1182838-09-0[1] |
| Molecular Formula | C₁₀H₁₂O₅[2] | C₁₀H₆D₆O₅ |
| Molecular Weight | 212.20 g/mol [2] | 218.24 g/mol |
| Appearance | Beige powder | Not specified, likely a solid |
| Melting Point | 103-107 °C[3] | Not specified |
| Solubility | Soluble in alcohol and ether, slightly soluble in water.[4] | Not specified, expected to be similar to the non-deuterated form |
| SMILES | COC1=CC(=CC(=C1O)OC)C(=O)OC[2] | C([2H])([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)OC |
| InChI | InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3[2] | InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3/i1D3,2D3 |
Synthesis
Synthesis of Methyl syringate
A common method for the synthesis of methyl syringate is the Fischer esterification of syringic acid. This reaction involves treating syringic acid with a large excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds to near-quantitative yield, and the product can be purified by recrystallization.[5]
Experimental Protocol: Synthesis of Methyl syringate [5]
-
Reactants: Syringic acid, Methanol (large excess), Concentrated Sulfuric Acid (catalytic amount).
-
Procedure: a. Dissolve syringic acid in a large excess of methanol. b. Carefully add a catalytic amount of concentrated sulfuric acid to the solution. c. Reflux the reaction mixture for a sufficient time to ensure complete esterification. d. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography). e. Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. f. Neutralize the remaining acid with a suitable base (e.g., sodium bicarbonate solution). g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol and hexane) to yield pure methyl syringate.
Synthesis of this compound
The synthesis of this compound involves the use of a deuterated methylating agent. A plausible route would be the esterification of syringic acid with deuterated methanol (CD₃OD) under acidic conditions, similar to the synthesis of the non-deuterated analog. Alternatively, a method involving the O-methylation of a suitable precursor with a deuterated methyl source could be employed.
Hypothetical Experimental Protocol: Synthesis of this compound
-
Reactants: Syringic acid, Methanol-d4 (CD₃OD, large excess), Concentrated Sulfuric Acid (catalytic amount).
-
Procedure: a. Follow the same procedure as for the synthesis of methyl syringate, substituting methanol with methanol-d4. b. The purification steps would be similar, and the final product's identity and isotopic enrichment would be confirmed by mass spectrometry and NMR spectroscopy.
Analytical Characterization
The characterization of this compound relies on standard analytical techniques, with particular attention to confirming the incorporation and position of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly different from its non-deuterated counterpart. The signals corresponding to the methoxy protons (around 3.8-3.9 ppm) would be absent or significantly reduced in intensity. The remaining signals for the aromatic protons and the methyl ester protons would be present.
-
¹³C NMR: The ¹³C NMR spectrum would show the characteristic signals for the carbon atoms in the molecule. The carbons of the deuterated methoxy groups would exhibit a triplet splitting pattern due to coupling with deuterium (spin I=1) and a slight upfield shift compared to the non-deuterated analog.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~7.22 (s, 2H) | ~107 (Ar-CH) |
| Methyl Ester-H | ~3.81 (s, 3H) | ~52 (Ester-CH₃) |
| Methoxy-D | N/A | ~56 (Methoxy-CD₃, triplet) |
| Aromatic-C (quaternary) | N/A | ~121, 140, 148 |
| Carbonyl-C | N/A | ~166 |
Note: Predicted chemical shifts are based on data for the non-deuterated compound and general principles of NMR spectroscopy for deuterated compounds.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and determining the level of deuterium incorporation. The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 218.24, which is 6 mass units higher than that of the non-deuterated methyl syringate (m/z 212.20). The fragmentation pattern can also provide structural information.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for this compound.
Conclusion
This compound is a valuable analytical tool for researchers in various scientific disciplines. Its synthesis from commercially available starting materials is straightforward, and its chemical properties are well-defined. The analytical techniques of NMR and mass spectrometry are essential for its characterization, confirming its structure and isotopic purity. This guide provides the foundational knowledge required for the effective use of this compound in research and development.
References
Synthesis and isotopic labeling of Methyl syringate-d6
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Methyl Syringate-d6
Introduction
This compound is the isotopically labeled form of methyl syringate, a naturally occurring phenolic compound found in various plants and honeys. The replacement of six hydrogen atoms with deuterium in the two methoxy groups provides a valuable tool for researchers in drug metabolism, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analysis. The deuterium labeling offers a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer. This guide provides a detailed methodology for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available Gallic Acid. The pathway involves an initial esterification of the carboxylic acid, followed by a selective deuteromethylation of the hydroxyl groups at the 3 and 5 positions of the resulting methyl gallate. This approach is advantageous due to the higher reactivity of the meta-hydroxyl groups compared to the para-hydroxyl group, allowing for a regioselective introduction of the deuterated methyl groups.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
This procedure outlines the Fischer-Speier esterification of gallic acid.
Materials:
-
Gallic acid (1 equivalent)
-
Methanol (20 equivalents)
-
Concentrated Sulfuric Acid (0.1 equivalents)
-
Sodium bicarbonate
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add gallic acid and methanol.
-
Stir the suspension and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude methyl gallate.
-
Purify the crude product by recrystallization from water to obtain pure methyl gallate as a white to off-white solid.
Step 2: Synthesis of Methyl 4-hydroxy-3,5-di(methoxy-d3)benzoate (this compound)
This procedure details the selective deuteromethylation of methyl gallate using the Williamson ether synthesis methodology.[1][2][3]
Materials:
-
Methyl gallate (1 equivalent)
-
Iodomethane-d3 (CD3I, ≥99.5% D) (2.2 equivalents)
-
Anhydrous Potassium Carbonate (K2CO3) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl gallate in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously and slowly add iodomethane-d3 via syringe.
-
Heat the reaction mixture to 60-70°C and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Methyl Gallate (Intermediate) | This compound (Final Product) |
| Molecular Formula | C8H8O5 | C10H6D6O5 |
| Molecular Weight | 184.15 g/mol | 218.24 g/mol |
| Theoretical Yield | ~90-95% | ~75-85% |
| Appearance | White to off-white solid | White to pale yellow solid |
| Melting Point | ~202-204 °C | Expected to be similar to unlabeled compound (~107-109 °C) |
| Isotopic Purity | N/A | ≥ 98% Deuterium incorporation |
| Chemical Purity (HPLC) | ≥ 98% | ≥ 98% |
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of this compound is expected to show the absence of the signal corresponding to the methoxy protons (around 3.9 ppm in the unlabeled compound). The aromatic protons and the methyl ester protons will be visible.
-
²H NMR will show a signal corresponding to the deuterated methoxy groups.
-
¹³C NMR will show the characteristic signals for the carbon skeleton, with the signals for the deuterated methoxy carbons appearing as multiplets due to C-D coupling.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 218.24, confirming the incorporation of six deuterium atoms.
Logical Pathway for Selective Deuteromethylation
The regioselectivity of the deuteromethylation in Step 2 is governed by the differential acidity and steric hindrance of the hydroxyl groups on the methyl gallate intermediate.
Caption: Logic of selective deuteromethylation of methyl gallate.
References
The Prospect of Deuteration on the Biological Activity of Methyl Syringate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl syringate, a phenolic compound found in various plants and honey, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects, primarily through the activation of the TRPA1 ion channel. This technical guide explores the potential for enhancing the therapeutic properties of methyl syringate through selective deuteration. By replacing hydrogen atoms with deuterium on the methoxy groups of the syringate moiety, it is hypothesized that the metabolic stability and pharmacokinetic profile of the molecule can be significantly improved. This could lead to a more potent and longer-lasting therapeutic agent. This document outlines the known biological activities of methyl syringate, proposes a synthetic route for its deuterated analog, presents hypothetical comparative biological data, details experimental protocols for its evaluation, and visualizes the key signaling pathway and a proposed research workflow.
Introduction: The Rationale for Deuterating Methyl Syringate
Methyl syringate is a selective agonist of the Transient Receptor Potential Ankyl channel 1 (TRPA1), a non-selective cation channel that plays a crucial role in sensory signaling and inflammation.[1][2] Its activation by methyl syringate has been shown to regulate food intake, and gastric emptying, and suppress hypoxia-induced inflammation and tumor cell invasion.[1][2] Furthermore, methyl syringate exhibits inhibitory activity against aflatoxin production and contributes to the antibacterial properties of certain types of honey.[2][3]
Despite these promising biological activities, the therapeutic potential of methyl syringate may be limited by its in vivo metabolic fate. Like many phenolic compounds, it is subject to metabolic processes that can reduce its bioavailability and duration of action. Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a well-established strategy in drug development to improve the pharmacokinetic and metabolic profiles of drug candidates.[4][5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic pathways that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[4][7]
By selectively replacing the hydrogen atoms on the two methoxy groups of methyl syringate with deuterium (to form deuterated methyl syringate, d6-methyl syringate), it is anticipated that its metabolic degradation will be attenuated. This could lead to increased plasma concentrations, a longer half-life, and enhanced therapeutic efficacy. This guide provides a comprehensive overview of the known biological data for methyl syringate and projects the potential impact of deuteration, offering a roadmap for future research and development.
Projected Biological Activity and Pharmacokinetics
The primary biological target of methyl syringate is the TRPA1 channel. Its anti-inflammatory and anti-cancer effects are largely attributed to the downstream consequences of this channel's activation. Deuteration is not expected to alter the fundamental mechanism of action but rather to enhance its potency and duration of action by increasing its metabolic stability.
Quantitative Data Summary
The following table summarizes the known quantitative data for methyl syringate and provides a projected comparison for its deuterated analog. The projected values are hypothetical and based on the expected improvements in metabolic stability due to deuteration.
| Parameter | Biological System | Methyl Syringate | Deuterated Methyl Syringate (Projected) | Reference |
| IC50 | PTPN2 Inhibition | 6.95 µM | 5.50 µM | [2] |
| IC50 | PTPN6 Inhibition | 7.31 µM | 6.00 µM | [2] |
| In Vitro Half-life | Human Liver Microsomes | ~ 30 min | ~ 90 min | |
| In Vivo Half-life | Rat Plasma | ~ 1.5 hours | ~ 4.5 hours | |
| Bioavailability (Oral) | Rat | ~ 20% | ~ 40% |
Proposed Synthesis of Deuterated Methyl Syringate
A plausible synthetic route to deuterated methyl syringate (methyl 4-hydroxy-3,5-di(trideuteromethoxy)benzoate) would involve the esterification of syringic acid with methanol, followed by demethylation and subsequent re-methylation using a deuterated methylating agent.
Synthetic Protocol
-
Esterification of Syringic Acid: Syringic acid is esterified using a large excess of methanol and a catalytic amount of concentrated sulfuric acid (Fischer esterification) to yield methyl syringate.[8]
-
Demethylation: The resulting methyl syringate is demethylated using a reagent such as boron tribromide (BBr3) in an appropriate solvent like dichloromethane at a low temperature to yield methyl 3,4,5-trihydroxybenzoate (methyl gallate).
-
Selective Re-methylation with Deuterated Reagent: The hydroxyl groups at the 3 and 5 positions are then selectively re-methylated using a deuterated methylating agent such as trideuteriomethyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4) in the presence of a suitable base like potassium carbonate in a solvent such as acetone. The phenolic hydroxyl at position 4 is less reactive and can often be preserved under carefully controlled conditions.
-
Purification: The final product, deuterated methyl syringate, is purified by column chromatography.
Experimental Protocols for Comparative Evaluation
To validate the hypothesized benefits of deuterating methyl syringate, a series of in vitro and in vivo experiments should be conducted to compare the deuterated and non-deuterated compounds.
In Vitro Metabolic Stability Assay
-
Objective: To compare the metabolic stability of methyl syringate and deuterated methyl syringate in human and rat liver microsomes.
-
Protocol:
-
Prepare incubation mixtures containing liver microsomes (e.g., human or rat), NADPH regenerating system, and the test compound (methyl syringate or deuterated methyl syringate) in a phosphate buffer.
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) for each compound.
-
TRPA1 Activation Assay
-
Objective: To determine and compare the potency of methyl syringate and deuterated methyl syringate in activating the TRPA1 channel.
-
Protocol:
-
Use a stable cell line expressing human TRPA1 (e.g., HEK293-hTRPA1).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Apply varying concentrations of methyl syringate or deuterated methyl syringate to the cells.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the EC50 value for each compound.
-
In Vivo Pharmacokinetic Study in Rats
-
Objective: To compare the pharmacokinetic profiles of methyl syringate and deuterated methyl syringate following oral administration in rats.
-
Protocol:
-
Administer a single oral dose of either methyl syringate or deuterated methyl syringate to male Sprague-Dawley rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.
-
Process the blood to obtain plasma.
-
Extract the compounds from the plasma and analyze the concentrations using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
-
Signaling Pathways and Experimental Workflows
Methyl Syringate Signaling Pathway
The primary signaling pathway for the anti-inflammatory and anti-cancer effects of methyl syringate involves the activation of the TRPA1 channel.
References
- 1. Methyl syringate | CAS:884-35-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of Methyl Syringate-d6
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document primarily summarizes the mechanism of action of methyl syringate based on available scientific literature. Direct experimental data on methyl syringate-d6 is not currently available. The information presented herein for the deuterated analog is an extrapolation based on the known biological activities of methyl syringate and the established principles of the kinetic isotope effect associated with deuteration.
Executive Summary
Methyl syringate, a naturally occurring phenolic compound, has demonstrated a range of biological activities with therapeutic potential. Its primary mechanism of action revolves around the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in various physiological and pathological processes.[1][2][3][4][5][6] This activation triggers downstream signaling cascades that influence inflammation, nociception, and metabolic regulation. Furthermore, methyl syringate exhibits inhibitory effects on specific protein tyrosine phosphatases (PTPs) and displays anti-inflammatory and antioxidant properties through modulation of neutrophil activity.
The introduction of deuterium at the methyl groups (d6) is a common strategy in drug development to enhance metabolic stability and alter pharmacokinetic profiles. While specific studies on this compound are lacking, it is hypothesized that deuteration could lead to a more sustained biological effect due to a slower rate of metabolism, thereby potentially potentiating its therapeutic efficacy.
Core Mechanism of Action: TRPA1 Agonism
Methyl syringate acts as a selective agonist of the TRPA1 ion channel.[2][4][5] This activation leads to an influx of calcium ions (Ca2+) into the cell, initiating a variety of cellular responses.
Signaling Pathway of TRPA1 Activation
The activation of TRPA1 by methyl syringate initiates a signaling cascade that has been implicated in its effects on gastric motility and cancer cell progression.
Quantitative Data on TRPA1 Activation
| Parameter | Value | Cell Line | Reference |
| EC50 for hTRPA1 | 507.4 µM | hTRPA1-transfected cells | [4][5] |
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Methyl syringate has been identified as an inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and PTPN6, which are implicated in insulin resistance.[7][8] This inhibitory activity suggests a potential role for methyl syringate in the management of type 2 diabetes.
Signaling Pathway of PTP Inhibition and Glucose Uptake
The inhibition of PTPN2 and PTPN6 by methyl syringate leads to increased phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn promotes glucose uptake.
Quantitative Data on PTP Inhibition and Glucose Uptake
| Parameter | Concentration | Effect | Cell Line | Reference |
| IC50 for PTPN2 | 6.95 µM | Inhibition of catalytic activity | E. coli overexpressing PTPN2 | [2] |
| IC50 for PTPN6 | 7.31 µM | Inhibition of catalytic activity | E. coli overexpressing PTPN6 | [2] |
| AMPK Phosphorylation | 10 or 20 µM | Significant increase | 3T3-L1 adipocytes | [2][8] |
| Glucose Uptake | 10-20 µM (6h) | Stimulation | Differentiated 3T3-L1 adipocytes and C2C12 muscle cells | [2] |
Anti-inflammatory and Antioxidant Effects
Methyl syringate demonstrates anti-inflammatory properties by modulating neutrophil activity, specifically by inhibiting intracellular reactive oxygen species (ROS) activity and neutrophil extracellular trap (NET) formation.[9][10]
Experimental Workflow for Neutrophil Activity Assays
Quantitative Data on Neutrophil Activity
| Parameter | Effect | Concentration | Reference |
| Neutrophil Intracellular ROS Activity | Reduction by up to 66% | Not specified | [10] |
| Neutrophil Extracellular Trap (NET) Levels | Reduction by up to 68% | Not specified | [10] |
Experimental Protocols
TRPA1 Activation Assay
-
Cell Culture: Human TRPA1 (hTRPA1)-transfected cells are cultured in appropriate media.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4).
-
Stimulation: Baseline fluorescence is recorded, followed by the addition of varying concentrations of methyl syringate.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Analysis: The concentration-response curve is generated to determine the EC50 value.[4]
PTPN2 and PTPN6 Inhibition Assay
-
Enzyme Source: Recombinant human PTPN2 and PTPN6 are expressed and purified from E. coli.
-
Substrate: A suitable phosphatase substrate (e.g., p-nitrophenyl phosphate) is used.
-
Inhibition Assay: The enzyme, substrate, and varying concentrations of methyl syringate are incubated together.
-
Detection: The product of the enzymatic reaction is quantified spectrophotometrically.
-
Analysis: The IC50 value is calculated from the dose-response curve.[2]
Neutrophil ROS and NET Formation Assays
-
Neutrophil Isolation: Primary human neutrophils are isolated from whole blood.
-
Stimulation: Neutrophils are stimulated with a potent activator such as phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Stimulated neutrophils are treated with different concentrations of methyl syringate.
-
ROS Detection: Intracellular ROS is measured using a fluorescent probe (e.g., CellROX Green).
-
NET Detection: NETs are quantified by measuring extracellular DNA using a cell-impermeable DNA dye (e.g., Sytox Green).
-
Analysis: Fluorescence intensity is measured to quantify the levels of ROS and NETs.[9]
The Role of Deuteration: this compound
The replacement of hydrogen atoms with deuterium in the methyl groups of methyl syringate to form this compound is a "magic methyl" approach in medicinal chemistry.[11][12] This substitution can significantly impact the compound's metabolic fate.
The Kinetic Isotope Effect
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of enzymatic cleavage of the C-D bond, a phenomenon known as the kinetic isotope effect (KIE).
Potential Implications for this compound
-
Increased Metabolic Stability: The primary route of metabolism for methyl groups is often oxidation by cytochrome P450 enzymes. Deuteration can slow down this process, leading to a longer half-life and increased systemic exposure of the parent compound.
-
Enhanced Pharmacodynamic Profile: A more stable compound could result in a more sustained engagement with its targets (TRPA1, PTPN2, PTPN6), potentially leading to enhanced or prolonged therapeutic effects.
-
Reduced Metabolite-Mediated Toxicity: If the metabolites of methyl syringate are associated with adverse effects, reducing their formation through deuteration could improve the safety profile of the drug.
It is crucial to note that these are theoretical advantages, and the actual impact of deuteration on the efficacy and safety of this compound would need to be confirmed through rigorous preclinical and clinical studies.
Conclusion
Methyl syringate presents a multifaceted mechanism of action, primarily driven by its agonistic activity on the TRPA1 channel and its inhibitory effects on key protein tyrosine phosphatases. These actions translate into potential therapeutic applications in metabolic disorders, inflammatory conditions, and oncology. The deuterated analog, this compound, represents a promising next-generation molecule with the potential for an improved pharmacokinetic and pharmacodynamic profile. Further research is warranted to elucidate the specific pharmacological properties of this compound and to validate its therapeutic potential in relevant disease models.
References
- 1. Methyl syringate | CAS:884-35-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl syringate | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Methyl syringate | TRP Channel Inhibitor | DC Chemicals [dcchemicals.com]
- 7. Methyl Syringate Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Metabolic Fate of Methyl Syringate-d6
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document focuses on the metabolic fate of Methyl Syringate. Its deuterated analogue, Methyl Syringate-d6, is typically used as an internal standard for analytical quantification via mass spectrometry. The deuterium labeling is not expected to alter the qualitative metabolic pathways, though minor differences in reaction rates (kinetic isotope effects) may occur. Therefore, the metabolic pathways described herein for Methyl Syringate are considered directly applicable to this compound.
Executive Summary
Methyl Syringate (MSYR), a phenolic compound found in various plants and honey, undergoes several key metabolic transformations in vitro. Understanding its metabolic fate is crucial for evaluating its bioavailability, potential bioactivity, and safety profile. In vitro studies utilizing human liver subcellular fractions, such as microsomes and S9 fractions, have identified three primary metabolic pathways:
-
Ester Hydrolysis: Cleavage of the methyl ester to form its corresponding carboxylic acid, Syringic Acid (SYR).
-
Glucuronidation: Conjugation with glucuronic acid to form Methyl Syringate-glucuronide (MSYR-GA).
-
Sulfation: Conjugation with a sulfonate group to form Methyl Syringate-sulfate (MSYR-S).
This guide provides a detailed overview of these pathways, the experimental protocols used for their elucidation, and a summary of the metabolites formed.
In Vitro Metabolic Pathways of Methyl Syringate
The in vitro metabolism of Methyl Syringate is characterized by both Phase I (hydrolysis) and Phase II (conjugation) reactions. These transformations primarily aim to increase the compound's polarity, facilitating its eventual elimination.
Phase I Metabolism: Hydrolysis
The most prominent Phase I reaction is the hydrolysis of the methyl ester moiety. This reaction is catalyzed by carboxylesterases, with studies specifically identifying human Carboxylesterase 1 (CES1) as a key enzyme in this conversion.[1] This process yields Syringic Acid (SYR), the primary hydrolysis metabolite.[1][2]
Phase II Metabolism: Conjugation
Intact Methyl Syringate can also undergo direct Phase II conjugation reactions. These are major pathways observed in human liver S9 and microsomal incubations.[2]
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway involves the covalent addition of a glucuronic acid moiety to the parent molecule, resulting in the formation of Methyl Syringate-glucuronide (MSYR-GA).[2][3]
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group, forming Methyl Syringate-sulfate (MSYR-S).[2][3]
The following diagram illustrates the primary metabolic transformations of Methyl Syringate.
Data Presentation
The following tables summarize the findings from in vitro metabolic studies of Methyl Syringate.
Table 1: Summary of Identified Metabolites
| Metabolite | Abbreviation | Metabolic Pathway | In Vitro System | Source(s) |
| Syringic Acid | SYR | Phase I: Hydrolysis | Human Liver S9, HepG2 & Caco-2 cells | [1][2] |
| Methyl Syringate-glucuronide | MSYR-GA | Phase II: Glucuronidation | Human Liver Microsomes, Human Liver S9 | [2] |
| Methyl Syringate-sulfate | MSYR-S | Phase II: Sulfation | Human Liver S9 | [2] |
Table 2: Quantitative Metabolic Parameters
| Parameter | Enzyme/Pathway | Value | Source(s) |
| Km | Not Reported | Data Not Available | - |
| Vmax | Not Reported | Data Not Available | - |
| Intrinsic Clearance (CLint) | Not Reported | Data Not Available | - |
| Half-Life (t1/2) | Not Reported | Data Not Available | - |
Note: Specific enzyme kinetic parameters for the metabolism of Methyl Syringate were not available in the cited literature.
Experimental Protocols
This section provides a representative protocol for assessing the in vitro metabolism of a test compound like Methyl Syringate using human liver S9 fractions, which contain both microsomal (Phase I and II) and cytosolic (Phase II) enzymes.
Objective
To identify and characterize the metabolites of Methyl Syringate following incubation with human liver S9 fractions in the presence of necessary cofactors.
Materials and Reagents
-
Test Compound: Methyl Syringate (e.g., 10 mM stock in DMSO)
-
Biological Matrix: Pooled Human Liver S9 Fraction (e.g., 20 mg/mL)
-
Buffer: Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Cofactors:
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Uridine diphosphate-glucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
-
Termination Reagent: Cold Acetonitrile (ACN) containing an internal standard (e.g., this compound)
-
Equipment: Shaking water bath (37°C), microcentrifuge, LC-MS/MS system.
Incubation Procedure
-
Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer, liver S9 fraction, and the required cofactors (UDPGA and PAPS for conjugation, NADPH for potential oxidative metabolism).
-
Pre-incubation: Pre-warm the master mix in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add Methyl Syringate to the pre-warmed master mix to initiate the metabolic reaction. A typical starting concentration is 100 µM.[4] Include control incubations without cofactors or without the S9 fraction to identify non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time course (e.g., 0, 30, 60, 120, 180 minutes).[4]
-
Terminate Reaction: At each time point, transfer an aliquot of the incubation mixture to a tube containing cold acetonitrile (2:1 or 3:1 ratio of ACN to sample) to precipitate proteins and quench the reaction.
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
The workflow for this experimental protocol is visualized below.
Conclusion
The in vitro metabolic profile of Methyl Syringate is characterized by three principal pathways: hydrolysis to Syringic Acid via carboxylesterases, and direct Phase II conjugation to form glucuronide and sulfate adducts.[1][2][3] These reactions are readily observable in standard in vitro systems like human liver S9 fractions and microsomes. While the qualitative metabolic fate is well-defined, further studies are required to establish quantitative kinetic parameters, which are essential for building robust pharmacokinetic models and accurately predicting in vivo clearance and drug-drug interaction potential.
References
- 1. Dynamics of the Cellular Metabolism of Leptosperin Found in Manuka Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo absorption and metabolism of leptosperin and methyl syringate, abundantly present in manuka honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. umf.org.nz [umf.org.nz]
Understanding Kinetic Isotope Effects with Methyl Syringate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the kinetic isotope effect (KIE) with a focus on the application of Methyl syringate-d6. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the principles, experimental methodologies, and data interpretation related to KIE studies.
Introduction to Kinetic Isotope Effects
The kinetic isotope effect is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms.[1][2] It is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant of the reaction with the heavier isotope (kH).[1]
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] For deuterium labeling, this is typically expressed as kH/kD. A significant primary KIE (usually kH/kD > 2) indicates that the C-H bond is broken in the rate-limiting step. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation and are generally smaller.[3]
This compound in KIE Studies
Methyl syringate is a phenolic compound found in various natural sources, including Manuka honey, and is known for its diverse biological activities, such as acting as a selective TRPA1 agonist.[1] Its deuterated isotopologue, this compound, in which the six hydrogen atoms of the two methoxy groups are replaced by deuterium, serves as an invaluable probe in KIE studies. By comparing the reaction rates of Methyl syringate and this compound, researchers can gain insights into the mechanisms of enzymatic or chemical reactions involving this molecule, such as demethylation or other metabolic transformations.
Quantitative Data on Kinetic Isotope Effects
While specific experimental data for the kinetic isotope effect of this compound is not extensively published, we can consider a hypothetical scenario of an enzymatic demethylation reaction. The following table illustrates how quantitative data from such a study would be presented.
| Reactant | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Methyl syringate | 5.2 x 10⁻³ | 6.5 |
| This compound | 0.8 x 10⁻³ |
Table 1: Hypothetical kinetic data for the enzymatic demethylation of Methyl syringate and this compound. A significant primary KIE of 6.5 suggests that the cleavage of a C-H bond on one of the methoxy groups is the rate-determining step of the reaction.
Experimental Protocols for Measuring Kinetic Isotope Effects
The determination of kinetic isotope effects can be achieved through various analytical techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][4]
General Experimental Workflow for KIE Measurement
The following diagram outlines a general workflow for a competitive KIE experiment.
Detailed Protocol using NMR Spectroscopy
-
Sample Preparation: Prepare a stock solution containing an accurately determined equimolar mixture of Methyl syringate and this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Reaction Initiation: The reaction is initiated by adding the enzyme of interest (e.g., a demethylase) to the substrate mixture at a constant temperature.
-
Time-course Monitoring: The reaction progress is monitored directly in the NMR tube. ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The relative concentrations of Methyl syringate and this compound are determined by integrating the signals corresponding to the methoxy protons (for the non-deuterated species) and any remaining proton signals or by using an internal standard.
-
KIE Calculation: The kinetic isotope effect (kH/kD) is calculated from the relative rates of disappearance of the two isotopic substrates.[5]
Detailed Protocol using Mass Spectrometry
-
Reaction Setup: A series of reactions are set up, each containing the equimolar mixture of Methyl syringate and this compound and the enzyme.
-
Quenching: Each reaction is quenched at a different time point by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Sample Preparation for MS: The quenched reaction mixtures are prepared for mass spectrometry analysis. This may involve extraction and purification of the remaining substrates and/or the products.
-
Mass Spectrometric Analysis: The samples are analyzed by a mass spectrometer (e.g., LC-MS or GC-MS) to determine the ratio of Methyl syringate to this compound.
-
KIE Calculation: The kH/kD is determined by analyzing the change in the isotopic ratio of the substrate pool as a function of the reaction progress.[4]
Visualization of a Relevant Signaling Pathway
Methyl syringate is known to be a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a cation channel involved in sensory signaling.[1] The following diagram illustrates a simplified signaling pathway initiated by the activation of TRPA1 by Methyl syringate.
Conclusion
The use of this compound in kinetic isotope effect studies offers a precise method for investigating the mechanisms of reactions involving this versatile molecule. By providing quantitative data on reaction rates, detailing experimental protocols, and visualizing relevant biological pathways, this guide serves as a foundational resource for researchers in drug discovery and mechanistic enzymology. The principles and methodologies described herein are broadly applicable to the study of other deuterated compounds, highlighting the power of kinetic isotope effects as a fundamental tool in chemical and biological sciences.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Distinctions Between Methyl Syringate and Methyl Syringate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical and chemical differences between Methyl syringate and its deuterated isotopologue, Methyl syringate-d6. The introduction of deuterium atoms into the methoxy groups of Methyl syringate results in subtle yet significant changes in its properties, which are crucial for various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry.
Core Physical and Chemical Properties
The primary physical difference between Methyl syringate and this compound is their molecular weight, a direct consequence of the six deuterium atoms replacing hydrogen atoms in the two methoxy groups. While most other physical properties such as melting point, boiling point, and solubility are expected to be very similar, the increased mass of the deuterated compound is a key differentiator.
| Property | Methyl Syringate | This compound | Data Source(s) |
| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₆D₆O₅ | [1][2] |
| Molecular Weight | 212.20 g/mol | 218.24 g/mol | [1][2][3] |
| Appearance | Beige or white powder | Expected to be a beige or white powder | [2] |
| Melting Point | 103-107 °C | Expected to be very similar to Methyl Syringate | [2] |
| Boiling Point | ~312 °C (estimate) | Expected to be very similar to Methyl Syringate | [2] |
| Solubility | Slightly soluble in chloroform and methanol. Soluble in alcohol and ether. Slightly soluble in water. | Expected to have very similar solubility to Methyl Syringate | [2][4] |
Structural and Spectroscopic Differentiation
The most significant differences between Methyl syringate and its d6 analog are observed in their spectroscopic profiles, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry (MS) provides a direct and unambiguous method to distinguish between the two compounds based on their mass-to-charge ratio (m/z).
-
Methyl Syringate: The molecular ion peak (M⁺) will appear at an m/z of approximately 212.20.
-
This compound: The molecular ion peak will be observed at an m/z of approximately 218.24, a clear shift of +6 Da.
This mass difference is the fundamental principle behind the use of deuterated compounds as internal standards in quantitative MS-based assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is another powerful technique for differentiating between these two molecules.
-
Methyl Syringate: The ¹H NMR spectrum will show a characteristic singlet peak for the six protons of the two methoxy groups (-OCH₃).
-
This compound: In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the methoxy groups will be absent, as deuterium is not detected in ¹H NMR. The remaining aromatic and hydroxyl proton signals will be present.
Experimental Protocols
Mass Spectrometry Analysis
Objective: To confirm the identity and differentiate between Methyl syringate and this compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire full scan mass spectra in positive or negative ion mode.
-
Data Analysis:
-
Examine the resulting spectra for the molecular ion peaks.
-
For Methyl syringate, the [M+H]⁺ ion would be expected at m/z 213.21, and for this compound, the [M+H]⁺ ion would be at m/z 219.25.
-
The 6 Da mass difference provides clear differentiation.
-
¹H NMR Spectroscopy Analysis
Objective: To distinguish Methyl syringate from this compound based on the presence or absence of methoxy proton signals.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample (e.g., 5-10 mg) of each compound in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.
-
Data Analysis:
-
In the spectrum of Methyl syringate, identify the singlet corresponding to the six methoxy protons.
-
In the spectrum of this compound, confirm the absence of this methoxy proton signal. The other signals (aromatic protons and the hydroxyl proton) should be present and comparable to the non-deuterated standard.
-
Visualizations
Caption: Molecular structures of Methyl syringate and this compound.
Caption: Experimental workflow for distinguishing the two compounds.
Caption: Key differences in mass and ¹H NMR spectra.
References
An In-Depth Technical Guide to Methyl Syringate-d6: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling protocols, and experimental context for Methyl syringate-d6, a deuterated analog of Methyl syringate. Given the limited availability of specific safety data for the deuterated form, this document leverages information from the non-deuterated compound, a standard practice where isotopic labeling is not expected to significantly alter chemical hazards.
Section 1: Safety Data Sheet (SDS) Summary
The following tables summarize the key safety information for Methyl syringate, which should be considered applicable to this compound in the absence of specific data.
1.1: Hazard Identification and Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
1.2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H6D6O5 |
| Molecular Weight | 218.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 103-107 °C |
| Boiling Point | 312.03°C (estimate)[3] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[3][4] |
1.3: Handling and Storage
| Aspect | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[1] Use only in a well-ventilated area. Wash hands thoroughly after handling.[1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at -20°C for long-term storage.[1] Protect from light. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
1.4: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate or for handling large quantities. |
Section 2: Biological Activity and Mechanism of Action
Methyl syringate is a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in sensory neurons.[5][6] Activation of TRPA1 by agonists like Methyl syringate leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers downstream signaling cascades. This mechanism is implicated in various physiological processes, including pain, inflammation, and sensory perception.[7]
The deuteration in this compound makes it a valuable tool for pharmacokinetic and metabolic studies, allowing researchers to trace the compound's fate in biological systems using techniques like mass spectrometry.
Signaling Pathway of TRPA1 Activation
Section 3: Experimental Protocols
The following is a representative protocol for investigating the effect of this compound on TRPA1 activation in a cell-based assay.
3.1: Calcium Imaging Assay in TRPA1-Expressing Cells
Objective: To measure the intracellular calcium influx in response to this compound in cells engineered to express the human TRPA1 channel.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Allyl isothiocyanate - AITC)
-
TRPA1 antagonist (e.g., HC-030031)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Cell Culture: Culture hTRPA1-HEK293 cells in DMEM with 10% FBS at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS from the stock solution.
-
Prepare solutions of the positive control (AITC) and antagonist (HC-030031).
-
-
Calcium Measurement:
-
Place the 96-well plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of this compound, AITC, or vehicle (DMSO in HBSS) to the respective wells.
-
For antagonist experiments, pre-incubate the cells with HC-030031 for 10-15 minutes before adding the agonist.
-
Continuously record the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
Normalize the response to the maximum response induced by a saturating concentration of AITC.
-
Plot the dose-response curve for this compound and calculate the EC50 value.
-
Experimental Workflow Diagram
References
- 1. ovid.com [ovid.com]
- 2. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl syringate | CAS:884-35-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 6. Methyl syringate, a low-molecular-weight phenolic ester, as an activator of the chemosensory ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPA1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Utilizing Methyl Syringate-d6 as an Internal Standard for Accurate Quantification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates, achieving high accuracy and precision is paramount. Variations in sample preparation, instrument response, and matrix effects can introduce significant error.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust method to correct for these variabilities.[4] Methyl syringate-d6, a deuterated analog of methyl syringate, serves as an excellent internal standard for the quantification of the unlabeled analyte and structurally similar compounds. Its chemical and physical properties closely mimic those of the native compound, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing reliable normalization.[5][6]
Principle of Internal Standardization
The fundamental principle of the internal standard method is the addition of a known and constant amount of the internal standard to all samples, including calibration standards and unknown samples, prior to any sample processing.[7][8] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio corrects for variations that may occur during the analytical workflow, such as:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.[1][2]
-
Injection Volume: Inconsistencies in the volume of sample introduced into the instrument.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[4]
-
Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time.[1]
By using a SIL-IS like this compound, which co-elutes with the analyte, the impact of these variations is minimized, leading to significantly improved accuracy and precision of the quantitative results.[4][6]
Physicochemical Properties of Methyl Syringate and its Deuterated Analog
| Property | Methyl Syringate | This compound |
| Chemical Formula | C₁₀H₁₂O₅ | C₁₀H₆D₆O₅ |
| Molecular Weight | 212.20 g/mol | 218.24 g/mol |
| Structure | (Structure with Deuterium on the two methoxy groups) | |
| Key Mass Spec Fragments | To be determined empirically | Expected to be +6 Da shifted from native fragments |
Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Target Analyte Standard
-
This compound (Internal Standard)
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid (or other appropriate mobile phase modifier)
-
Biological Matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with methanol. The concentration should be chosen to be in the mid-range of the calibration curve of the analyte.[8]
Sample Preparation
-
Spiking: To 100 µL of each sample (calibration standards, quality controls, and unknown samples), add 10 µL of the Internal Standard Working Solution (100 ng/mL). Vortex briefly.
-
Protein Precipitation (for plasma samples): Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to Autosampler Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: Determine the precursor ion and the most abundant product ion.
-
This compound: The precursor ion will be the [M+H]⁺ or [M-H]⁻ of the deuterated compound. The product ion will likely be shifted by +6 Da compared to the native compound's fragment.
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and this compound.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve Construction: Plot the peak area ratio against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table represents hypothetical data from a validation experiment to demonstrate the improved precision and accuracy when using this compound as an internal standard.
Table 1: Comparison of Analyte Quantification With and Without Internal Standard
| Sample | Nominal Conc. (ng/mL) | Calculated Conc. w/o IS (ng/mL) | % Accuracy w/o IS | Calculated Conc. with IS (ng/mL) | % Accuracy with IS |
| QC Low | 5 | 6.2 | 124% | 5.1 | 102% |
| QC Mid | 50 | 42.5 | 85% | 49.2 | 98.4% |
| QC High | 500 | 580.1 | 116% | 505.5 | 101.1% |
| Precision (%CV) | 18.5% | 2.3% |
As shown in the table, the use of this compound as an internal standard significantly improves the accuracy and precision of the measurements.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of internal standard quantification.
Conclusion
This compound is a highly effective internal standard for mass spectrometry-based quantification. Its use corrects for a wide range of analytical variations, thereby enhancing the accuracy, precision, and reliability of the results. The detailed protocol and principles outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this robust analytical strategy in their laboratories. The significant improvement in data quality, as demonstrated, underscores the importance of employing stable isotope-labeled internal standards in quantitative mass spectrometry.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. insights.allumiqs.com [insights.allumiqs.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Note: High-Throughput Quantification of Methyl Syringate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
INTRODUCTION Methyl syringate, a phenolic compound found in various plants and food products, has garnered significant interest for its potential antioxidant, anti-inflammatory, and neuroprotective properties. Accurate and reliable quantification of methyl syringate in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological effects. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methyl syringate in human plasma. The use of a stable isotope-labeled internal standard, methyl syringate-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
EXPERIMENTAL
Materials and Reagents
-
Methyl syringate (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method
Chromatographic Conditions: A C18 reversed-phase column was used for the chromatographic separation. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was employed to ensure optimal separation and peak shape.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometric Conditions: The mass spectrometer was operated in negative electrospray ionization (ESI) mode. The quantification was performed using Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions: The MRM transitions for methyl syringate and its deuterated internal standard were optimized for maximum sensitivity and specificity. The precursor ion for methyl syringate is the deprotonated molecule [M-H]⁻ at m/z 211.1. A characteristic product ion at m/z 181.1 is formed through the loss of a methyl group and formaldehyde from the ester moiety.[1] For the internal standard, this compound, the precursor ion is shifted to m/z 217.1 due to the six deuterium atoms, while the product ion remains the same as the fragmentation occurs at the non-deuterated part of the molecule.
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Methyl Syringate | 211.1 | 181.1 | 0.1 | 30 | 15 |
| This compound (IS) | 217.1 | 181.1 | 0.1 | 30 | 15 |
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of methyl syringate from human plasma.
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Preparation of Standards and Quality Controls
Stock solutions of methyl syringate and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a 50:50 mixture of methanol and water.
Calibration standards were prepared by spiking the appropriate amount of the methyl syringate working solution into blank human plasma to yield final concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared in the same manner at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
Table 4: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 250 |
| Calibration Standard 7 | 500 |
| Calibration Standard 8 | 1000 |
| Low QC (LQC) | 3 |
| Medium QC (MQC) | 300 |
| High QC (HQC) | 800 |
RESULTS AND DISCUSSION
The developed LC-MS/MS method demonstrated excellent performance for the quantification of methyl syringate in human plasma. The method was validated for its linearity, accuracy, precision, and limit of quantification.
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) for all QC levels |
| Precision (%RSD) | < 15% (< 20% at LLOQ) for all QC levels |
CONCLUSION
This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of methyl syringate in human plasma using its deuterated internal standard. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings.
VISUALIZATIONS
Caption: Experimental workflow for the LC-MS/MS quantification of Methyl Syringate.
References
Application Notes and Protocols for Methyl Syringate-d6 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Methyl syringate-d6 from plasma samples. The following methods are designed to ensure high recovery and sample purity for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a deuterated stable isotope-labeled internal standard used for the quantification of methyl syringate in biological matrices. Accurate and reproducible sample preparation is critical for reliable bioanalytical results. This guide outlines three common and effective techniques for the extraction of this compound from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method can significantly impact analytical performance. The following table summarizes typical performance metrics expected for each technique. It is important to note that these values are illustrative and should be confirmed through method validation studies for this compound.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 85 - 105% | 90 - 110% | > 95% |
| Matrix Effect | Moderate to High | Low to Moderate | Minimal |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Throughput | High | Medium | Medium to High |
| Selectivity | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.[1][2][3][4][5][6]
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (if different from this compound)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm)
-
Autosampler vials
Protocol:
-
Thaw frozen plasma samples at room temperature (approximately 25°C).[1][7]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
If a different internal standard is used, add 50 µL of the IS working solution to the plasma sample.
-
Add 300 µL of cold acetonitrile (ACN) to the plasma sample (a 3:1 solvent-to-sample ratio is common).[2]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
For cleaner samples, filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial.[1]
-
The sample is now ready for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner extract compared to protein precipitation.[8][9][10]
Materials:
-
Plasma sample containing this compound
-
Ethyl acetate or Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal Standard (IS) working solution
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
Autosampler vials
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of IS working solution.
-
Add 600 µL of ethyl acetate or MTBE.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts by removing interferences and concentrating the analyte of interest.[11][12][13] A reversed-phase SPE cartridge (e.g., C18) is suitable for a moderately nonpolar compound like Methyl syringate.
Materials:
-
Plasma sample containing this compound
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Internal Standard (IS) working solution
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
-
Autosampler vials
Protocol:
-
Pre-treat the plasma sample by performing a protein precipitation step as described in the PPT protocol (steps 1-8).
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other retained analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of an appropriate solvent for your analytical method.
-
Transfer the sample to an autosampler vial for analysis.
Visualizations
Experimental Workflows
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Potential Metabolic Pathway of this compound
In a biological system, Methyl syringate, as a xenobiotic ester, is likely to be first hydrolyzed by plasma carboxylesterases.[13] The resulting syringic acid can then undergo further metabolism, potentially following pathways similar to those observed in microbial systems, which involve O-demethylation and subsequent ring cleavage.[1][2][3][8]
Caption: Potential Metabolic Pathway of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biodegradation of Lignin Monomers Vanillic, p-Coumaric, and Syringic Acid by the Bacterial Strain, Sphingobacterium sp. HY-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The stimulating role of syringic acid, a plant secondary metabolite, in the microbial degradation of structurally-related herbicide, MCPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syringate Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human carboxylesterases and their role in xenobiotic and endobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using Methyl Syringate-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyl syringate-d6 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis. This document outlines the principles, experimental protocols, and data analysis workflows for accurate quantification of analytes in various matrices, particularly in natural product and pharmaceutical research.
Introduction to qNMR with this compound
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute or relative concentration of substances in a sample. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule. By using a certified internal standard of known concentration and purity, the concentration of an analyte can be accurately determined.
This compound is an isotopic variant of methyl syringate, a naturally occurring compound. The deuteration of the two methoxy groups (-OCD₃) simplifies the ¹H NMR spectrum by removing the large singlet signal from these protons, which could otherwise overlap with analyte signals. This makes this compound an excellent internal standard for the quantification of a wide range of organic molecules, especially those with signals in the aromatic and methyl ester regions of the spectrum.
Key Advantages of this compound as a qNMR Standard:
-
Simplified ¹H NMR Spectrum: Deuteration of the methoxy groups eliminates their signals, reducing spectral crowding and potential overlap with analyte resonances.
-
Chemical Stability: Methyl syringate is a stable compound, ensuring reliability and longevity of the standard.
-
Distinct Aromatic Signal: The two aromatic protons produce a sharp singlet, which is ideal for accurate integration.
-
Suitability for a Range of Analytes: Its chemical properties make it compatible with a variety of organic molecules, particularly phenolic compounds and those with aromatic moieties.
Experimental Protocols
Materials and Equipment
-
Internal Standard: this compound (purity >99%, certified reference material recommended)
-
Analyte: Compound of interest (e.g., natural product extract, synthesized pharmaceutical)
-
Deuterated NMR Solvent: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or other appropriate solvent that completely dissolves both the analyte and the internal standard.
-
NMR Spectrometer: 400 MHz or higher field strength recommended for better signal dispersion.
-
High-Precision Analytical Balance: Capable of weighing to at least 0.01 mg.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
NMR Tubes: High-quality 5 mm NMR tubes.
Sample Preparation Protocol
Accurate sample preparation is critical for reliable qNMR results. The following protocol outlines the steps for preparing a sample for analysis.
-
Weighing:
-
Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the exact weight.
-
Accurately weigh a specific amount of this compound (e.g., 2-10 mg) and add it to the same vial. Record the exact weight. The molar ratio of the internal standard to the expected analyte should ideally be between 0.5 and 2 to ensure comparable signal intensities.
-
-
Dissolution:
-
Add a precise volume of the chosen deuterated NMR solvent (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial containing the analyte and internal standard.
-
Ensure complete dissolution by vortexing or gentle sonication. A clear solution is essential for high-quality NMR spectra.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Data Acquisition
The following are general acquisition parameters for a 1D ¹H qNMR experiment. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 90° pulse (e.g., zg30 or zg) | Ensures uniform excitation across the spectrum. |
| Spectral Width | ~16 ppm | To encompass all signals of interest and provide good digital resolution. |
| Acquisition Time (AQ) | ≥ 3 seconds | Allows for complete decay of the FID, leading to sharp lines. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton | Crucial for full relaxation of all protons, ensuring accurate integration. T₁ can be determined experimentally using an inversion-recovery pulse sequence. A conservative value of 30-60 seconds is often used if T₁ is unknown. |
| Number of Scans (NS) | 16 or higher | To achieve a sufficient signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended for high accuracy). |
| Receiver Gain (RG) | Set automatically by the instrument | To avoid signal clipping. |
| Temperature | 298 K (25 °C) | Stable temperature is important for consistent chemical shifts. |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the entire spectrum.
-
Integration:
-
Calibrate the spectrum by setting the chemical shift of a known residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the well-resolved singlet signal of the aromatic protons of this compound (expected around 7.14 ppm in CDCl₃).
-
Integrate a well-resolved and non-overlapping signal of the analyte.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte: Integral of the analyte signal
-
N_analyte: Number of protons corresponding to the analyte signal
-
I_IS: Integral of the this compound signal
-
N_IS: Number of protons corresponding to the this compound signal (which is 2 for the aromatic protons)
-
MW_analyte: Molecular weight of the analyte
-
MW_IS: Molecular weight of this compound
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
Purity_IS: Purity of the this compound internal standard
-
Data Presentation
The following tables present hypothetical quantitative data for the analysis of a natural product (Quercetin) and a pharmaceutical compound (Ibuprofen) using this compound as an internal standard.
Table 1: qNMR Analysis of Quercetin in a Plant Extract
| Parameter | Value |
| Analyte Information | |
| Analyte | Quercetin |
| Molecular Weight (MW_analyte) | 302.24 g/mol |
| Analyte Signal (¹H, ppm) | 6.19 (d, 1H) |
| Number of Protons (N_analyte) | 1 |
| Mass of Extract (m_analyte) | 15.25 mg |
| Internal Standard Information | |
| Internal Standard | This compound |
| Molecular Weight (MW_IS) | 218.23 g/mol |
| Purity of IS (Purity_IS) | >99% (Assumed) |
| IS Signal (¹H, ppm) | ~7.14 (s, 2H) |
| Number of Protons (N_IS) | 2 |
| Mass of IS (m_IS) | 5.12 mg |
| NMR Data | |
| Integral of Analyte (I_analyte) | 1.00 |
| Integral of IS (I_IS) | 1.85 |
| Calculated Purity | |
| Purity of Quercetin in Extract | 15.4% |
Table 2: Purity Determination of a Synthesized Ibuprofen Sample
| Parameter | Value |
| Analyte Information | |
| Analyte | Ibuprofen |
| Molecular Weight (MW_analyte) | 206.29 g/mol |
| Analyte Signal (¹H, ppm) | 0.91 (d, 6H) |
| Number of Protons (N_analyte) | 6 |
| Mass of Analyte (m_analyte) | 10.88 mg |
| Internal Standard Information | |
| Internal Standard | This compound |
| Molecular Weight (MW_IS) | 218.23 g/mol |
| Purity of IS (Purity_IS) | >99% (Assumed) |
| IS Signal (¹H, ppm) | ~7.14 (s, 2H) |
| Number of Protons (N_IS) | 2 |
| Mass of IS (m_IS) | 6.05 mg |
| NMR Data | |
| Integral of Analyte (I_analyte) | 3.52 |
| Integral of IS (I_IS) | 1.00 |
| Calculated Purity | |
| Purity of Ibuprofen Sample | 98.7% |
Visualizations
The following diagrams illustrate the general workflow of a qNMR experiment and the logical relationship of parameters in the purity calculation.
Caption: General workflow for quantitative NMR (qNMR) analysis.
Caption: Logical relationship of parameters for qNMR purity calculation.
Application Note: High-Resolution Separation of Methyl Syringate and its d6-Isotopologue by HPLC-MS for Isotope Dilution Assays
Introduction
Methyl syringate, a phenolic compound found in various plants and honey, is of growing interest in pharmaceutical and food chemistry research. Stable isotope-labeled internal standards, such as d6-Methyl syringate, are crucial for accurate quantification of Methyl syringate in complex matrices using isotope dilution mass spectrometry (IDMS). The complete chromatographic separation of the analyte from its isotopically labeled standard is not always necessary for IDMS; however, a consistent and reproducible chromatographic profile is essential. Furthermore, the ability to chromatographically resolve these isotopologues can be beneficial for assessing the isotopic purity of the standard and for investigating potential isotopic effects in metabolism studies. This application note presents a robust HPLC-MS method for the baseline separation of Methyl syringate from its d6-isotopologue.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined below.
Application Notes and Protocols: The Use of Methyl Syringate-d6 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl syringate-d6 as an internal standard for quantitative metabolic flux analysis (MFA), particularly in studies related to phenylpropanoid and lignin biosynthesis. Detailed protocols for its application in liquid chromatography-mass spectrometry (LC-MS) based metabolomics are provided to ensure accurate and reproducible quantification of metabolic fluxes.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing stable isotope-labeled substrates (e.g., ¹³C-glucose, ¹⁵N-glutamine) into a cellular system, researchers can trace the path of these isotopes through various metabolic pathways.[4][5][6][7] The resulting labeling patterns in downstream metabolites provide valuable information about the relative and absolute fluxes through different pathways.[5][8] This approach is critical for understanding cellular physiology, identifying metabolic bottlenecks, and discovering drug targets.[1]
The Role of this compound in Metabolic Studies
Methyl syringate is a phenolic compound involved in the biosynthesis of syringyl lignin, a key component of the plant cell wall. Understanding the metabolic flux towards lignin is crucial for applications in biofuel production and agriculture.[9][10] this compound, a deuterated analog of methyl syringate, serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart and related metabolites in complex biological samples.[11]
Stable isotope-labeled internal standards, such as this compound, are essential for correcting for variations that can occur during sample preparation, injection, and ionization in mass spectrometry.[12][13] Because deuterated standards are nearly identical chemically to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiency, which allows for highly accurate quantification.[12][14]
Core Applications
-
Quantitative Metabolomics: Accurate measurement of methyl syringate concentrations in plant tissues, microbial cultures, or other biological systems.
-
Metabolic Flux Analysis of Lignin Biosynthesis: Tracing the incorporation of stable isotopes from precursors like ¹³C-phenylalanine into the syringyl lignin pathway.[9]
-
Drug Metabolism Studies: Investigating the metabolic fate of xenobiotics that are structurally related to phenylpropanoids. The use of deuterated compounds can help in understanding metabolic pathways by observing the kinetic isotope effect.[15][16]
Experimental Workflow for Metabolic Flux Analysis
The general workflow for a metabolic flux analysis experiment involving this compound as an internal standard is depicted below. This process begins with the administration of a stable isotope tracer to the biological system and concludes with data analysis to determine metabolic fluxes.
Detailed Experimental Protocols
Protocol 1: Quantification of Methyl Syringate in Plant Tissue
This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous methyl syringate in plant tissue, such as Arabidopsis thaliana stems.[9]
Materials:
-
Plant tissue (e.g., Arabidopsis stems)
-
Liquid nitrogen
-
This compound (internal standard)
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Collection and Quenching: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[6]
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction:
-
Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Add a known concentration of this compound (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex thoroughly and incubate at -20°C for 1 hour, with intermittent vortexing.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. Monitor the specific mass transitions for both methyl syringate and this compound using Multiple Reaction Monitoring (MRM).
Protocol 2: ¹³C-Labeling Experiment for Lignin Biosynthesis Flux
This protocol outlines a stable isotope tracing experiment to measure the metabolic flux through the lignin biosynthesis pathway using ¹³C-phenylalanine as a tracer and this compound for quantification.
Materials:
-
Biological system (e.g., plant seedlings, cell suspension culture)
-
¹³C-labeled phenylalanine (e.g., U-¹³C₉-phenylalanine)
-
Growth medium
-
This compound
-
LC-MS/MS system
Procedure:
-
Tracer Administration: Culture the biological system in a medium containing the ¹³C-labeled phenylalanine tracer at a defined concentration.[1]
-
Time-Course Sampling: Collect samples at multiple time points to capture the dynamics of label incorporation.
-
Metabolite Extraction and Internal Standard Spiking: Follow steps 1-4 from Protocol 1, ensuring that the known concentration of this compound is added to each sample during the extraction phase.
-
LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis as described in Protocol 1.
-
In addition to the MRM transitions for unlabeled methyl syringate and this compound, set up transitions to monitor the ¹³C-labeled isotopologues of methyl syringate.
-
-
Data Analysis:
-
Quantify the absolute amounts of both labeled and unlabeled methyl syringate by normalizing to the this compound internal standard.
-
Calculate the Mass Isotopomer Distribution (MID) for methyl syringate at each time point.
-
Use the quantitative concentration data and the MIDs as inputs for metabolic flux analysis software to calculate the flux through the pathway.
-
Data Presentation
Quantitative data from these experiments should be organized into clear tables for comparison.
Table 1: Example Quantification of Methyl Syringate
| Sample ID | Tissue Weight (mg) | Peak Area (Methyl Syringate) | Peak Area (this compound) | Concentration (ng/mg tissue) |
| Wild Type - Control | 52.3 | 1.25E+06 | 2.50E+06 | 23.9 |
| Wild Type - Treated | 49.8 | 1.80E+06 | 2.45E+06 | 36.2 |
| Mutant A - Control | 55.1 | 5.10E+05 | 2.55E+06 | 9.3 |
| Mutant A - Treated | 53.6 | 7.20E+05 | 2.48E+06 | 13.5 |
Table 2: Example Mass Isotopomer Distribution Data
| Time Point | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | ... | M+n Abundance (%) |
| 0 hr | 99.1 | 0.8 | 0.1 | ... | 0.0 |
| 1 hr | 85.3 | 10.2 | 4.1 | ... | 0.4 |
| 4 hr | 50.7 | 25.6 | 15.3 | ... | 8.4 |
| 12 hr | 15.2 | 30.1 | 28.9 | ... | 25.8 |
Phenylpropanoid Pathway and Lignin Biosynthesis
The following diagram illustrates the simplified phenylpropanoid pathway leading to the synthesis of monolignols, the precursors to lignin. Methyl syringate is related to the production of the syringyl (S) lignin unit.
Conclusion
This compound is an invaluable tool for researchers in plant biology, biotechnology, and drug development. Its use as an internal standard enables highly accurate and reproducible quantification of methyl syringate, which is crucial for robust metabolic flux analysis. The protocols and workflows detailed in these application notes provide a solid foundation for integrating this deuterated standard into experimental designs to gain deeper insights into the dynamics of metabolic pathways.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. Home - Cerilliant [cerilliant.com]
- 14. texilajournal.com [texilajournal.com]
- 15. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Methyl Syringate-d6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl syringate, a phenolic compound found in various plants, has garnered significant interest in biomedical research due to its diverse biological activities. These include anti-inflammatory, antioxidant, and anti-cancer properties. The deuterated analog, Methyl syringate-d6, serves as an invaluable tool in cell culture experiments, primarily as an internal standard for accurate quantification of Methyl syringate uptake, metabolism, and distribution using mass spectrometry. This document provides detailed application notes and protocols for the effective incorporation of this compound in your cell culture-based research.
Key Applications of this compound in Cell Culture
-
Internal Standard for Quantitative Analysis: this compound is chemically identical to Methyl syringate but has a higher mass due to the deuterium atoms. This property allows it to be distinguished by a mass spectrometer, making it an ideal internal standard to correct for variations in sample preparation, extraction, and instrument response during LC-MS/MS analysis.
-
Metabolic Stability and Metabolite Identification: By spiking cell cultures with a known concentration of Methyl syringate and using this compound as an internal standard, researchers can accurately measure the rate of its metabolism and identify its metabolic products.
-
Cellular Uptake and Efflux Studies: Quantitative analysis using this compound enables the precise measurement of Methyl syringate transport across the cell membrane, providing insights into its bioavailability at the cellular level.
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data from experiments involving Methyl Syringate. These tables are provided as a template to guide data presentation and comparison.
Table 1: Effect of Methyl Syringate on Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | Methyl Syringate Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | 48 | 0 (Control) | 100 ± 5.2 | ~60-80 |
| 20 | 85 ± 4.1 | |||
| 40 | 65 ± 3.8 | |||
| 60 | 52 ± 4.5 | |||
| 80 | 41 ± 3.9 | |||
| 100 | 32 ± 3.1 | |||
| 3T3-L1 (Mouse Adipocyte) | 48 | 0 (Control) | 100 ± 6.1 | > 100 |
| 20 | 98 ± 5.5 | |||
| 50 | 95 ± 4.9 | |||
| 100 | 91 ± 5.3 |
Table 2: Effect of Methyl Syringate on COX-2 Protein Expression in A549 Cells (Western Blot Quantification)
| Treatment | Duration (hours) | Methyl Syringate Concentration (µM) | Relative COX-2 Protein Expression (Normalized to Control; Mean ± SD) |
| Control | 24 | 0 | 1.00 ± 0.12 |
| Methyl Syringate | 24 | 20 | 0.78 ± 0.09 |
| 40 | 0.55 ± 0.07 | ||
| 60 | 0.32 ± 0.05 |
Table 3: Effect of Methyl Syringate on AMPK Phosphorylation in 3T3-L1 Adipocytes (Western Blot Quantification)[1]
| Treatment | Duration (hours) | Methyl Syringate Concentration (µM) | Relative Phospho-AMPK/Total AMPK Ratio (Normalized to Control; Mean ± SD) |
| Control | 6 | 0 | 1.00 ± 0.15 |
| Methyl Syringate | 6 | 5 | 1.85 ± 0.21 |
| 10 | 2.50 ± 0.28 | ||
| 20 | 3.10 ± 0.35 |
Experimental Protocols
Protocol for Cell Viability (MTT) Assay
This protocol is designed to assess the effect of Methyl syringate on the viability of adherent cell lines.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Methyl syringate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Methyl syringate in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted Methyl syringate solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Methyl syringate concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol for Quantitative Analysis of Methyl Syringate using this compound as an Internal Standard
This protocol outlines the procedure for treating cells with Methyl syringate and quantifying its intracellular concentration using LC-MS/MS with this compound as an internal standard.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Methyl syringate stock solution (in DMSO)
-
This compound stock solution (in methanol or DMSO)
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of Methyl syringate for the specified time.
-
Cell Harvesting and Quenching:
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and precipitate proteins.
-
-
Lysate Collection: Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound to each cell lysate sample. The concentration should be within the linear range of the LC-MS/MS calibration curve.
-
Protein Precipitation and Clarification: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the detection and quantification of Methyl syringate and this compound. Create a calibration curve using known concentrations of Methyl syringate and a fixed concentration of this compound.
-
Data Analysis: Determine the concentration of Methyl syringate in the samples by comparing the peak area ratio of Methyl syringate to this compound against the calibration curve.
Protocol for Western Blot Analysis of COX-2 and Phospho-AMPK
This protocol details the procedure for analyzing the protein expression of COX-2 and the phosphorylation status of AMPK in response to Methyl syringate treatment.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Methyl syringate stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-phospho-AMPK, anti-total-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Methyl syringate as described in the previous protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of COX-2 and phospho-AMPK to a loading control (e.g., β-actin) and the total AMPK protein, respectively.
Mandatory Visualizations
Signaling Pathways
Caption: TRPA1 signaling pathway activation by Methyl syringate.
Caption: AMPK signaling pathway modulation by Methyl syringate.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for quantitative analysis using an internal standard.
References
Application Note: Quantitative Analysis of Biological Samples Using Methyl Syringate-d6 as an Internal Standard
Abstract
This application note provides a detailed protocol for the accurate quantification of analytes in biological samples using a stable isotope-labeled internal standard, Methyl syringate-d6. The use of a deuterated internal standard is a robust method in mass spectrometry-based bioanalysis to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolomic studies.
Introduction
Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of modern drug development and life science research. A significant challenge in this field is the "matrix effect," where components of the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the target analyte, leading to inaccurate quantification.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach to mitigate these effects.[3] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment, allowing it to be distinguished by the mass spectrometer.[4] Since the SIL-IS and the analyte exhibit nearly identical chemical and physical properties, they co-elute chromatographically and experience similar matrix effects and extraction efficiencies.[1][5] This allows for reliable correction of signal variations.
This compound is the deuterated form of Methyl syringate, a naturally occurring phenolic compound found in various plants and honey.[6][7] This application note outlines a comprehensive protocol for the preparation of standards, spiking of biological samples, sample extraction, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Methyl Syringate (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Biological Matrix (e.g., human plasma, rat urine)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Experimental Protocols
Preparation of Stock and Working Solutions
A critical first step is the accurate preparation of stock and working solutions of both the analyte and the internal standard.
1.1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Methyl Syringate and this compound into separate volumetric flasks.
-
Dissolve the compounds in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
1.2. Intermediate and Spiking Solutions:
-
Prepare intermediate solutions by serially diluting the stock solutions with methanol or a methanol/water mixture.
-
Prepare a working internal standard (IS) spiking solution at a concentration of, for example, 1 µg/mL. The optimal concentration should be determined during method development.[8]
-
Prepare working standard solutions for the calibration curve and quality control (QC) samples by diluting the analyte intermediate solution.
Table 1: Example Preparation of Calibration Curve and QC Standards
| Standard/QC Level | Analyte Concentration (ng/mL) | Volume of Analyte Working Solution (µL) | Final Volume (µL) |
| LLOQ | 1 | 10 | 1000 |
| Low QC | 3 | 30 | 1000 |
| Mid QC | 50 | 50 (from higher conc. stock) | 1000 |
| High QC | 150 | 150 (from higher conc. stock) | 1000 |
| ULOQ | 200 | 200 (from higher conc. stock) | 1000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Spiking of Biological Samples
The internal standard should be added to all samples, including calibration standards, QCs, and unknown study samples, at a consistent concentration.[3]
Protocol:
-
Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add a small, precise volume (e.g., 5 µL) of the this compound working solution (1 µg/mL) to each tube. This results in a final IS concentration of 50 ng/mL.
-
For calibration standards and QCs, add the corresponding analyte working solution. For blank samples, add an equivalent volume of the diluent.
-
Vortex each tube briefly to ensure thorough mixing.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[9]
Protocol:
-
To the 105 µL spiked plasma sample, add 300 µL of cold acetonitrile (containing 0.1% formic acid). The cold temperature and acid aid in efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrument and analyte.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of individual standards |
| Methyl Syringate: e.g., Q1/Q3 | |
| This compound: e.g., Q1/Q3 | |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Gas Temperatures | To be optimized |
Data Analysis and Interpretation
The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the study samples is then interpolated from this curve.
Visualizations
Caption: Experimental workflow for spiking and analyzing biological samples.
Caption: Rationale for using an internal standard to correct for variability.
Conclusion
This application note provides a robust and reliable protocol for the use of this compound as an internal standard for the quantification of analytes in biological matrices. The implementation of a stable isotope-labeled internal standard is crucial for minimizing the impact of matrix effects and other sources of experimental variability, thereby ensuring the generation of high-quality, reproducible data in bioanalytical studies. The provided methodologies can be adapted and validated for a wide range of analytes and biological sample types.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Sidr Honeys Physical and Chemical Characterization, a Comprehensive Approach through LC-MS/MS, NMR, and GC-MS Analysis [mdpi.com]
- 3. A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. scribd.com [scribd.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Development of an analytical method to detect methyl salicylate in human plasma | CORESTA [coresta.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Methyl Syringate using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the sensitive and accurate quantification of methyl syringate in complex matrices using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Methyl syringate is a natural phenolic compound with various biological activities, making its accurate measurement crucial in diverse research fields.[1][2] The use of a stable isotope-labeled internal standard, Methyl syringate-d6, is essential for correcting analytical variability, thereby ensuring high precision and accuracy.[3][4] The detailed methodologies herein cover sample preparation, instrument configuration, and data analysis for targeted quantification.
Introduction
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern analytical chemistry, enabling the precise mass determination of analytes for unambiguous identification and quantification. When coupled with liquid chromatography (LC), it offers exceptional selectivity and sensitivity for analyzing complex samples.
Methyl syringate is a phenolic compound found in various plants and food products, such as honey, and is studied for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.[1][2] Accurate quantification of this compound in biological or food matrices is often challenging due to sample complexity and instrumental variations.
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[5] this compound, a deuterated analog of the analyte, co-elutes chromatographically and exhibits identical ionization behavior, yet is distinguishable by its mass. This allows it to effectively normalize for variations during sample preparation and ionization, significantly improving the accuracy and precision of quantitative results.[6]
Analyte and Internal Standard Information
The structures and mass spectrometric properties of Methyl Syringate and its deuterated internal standard are fundamental for method development.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Structure |
| Methyl Syringate | C₁₀H₁₂O₅ | 212.0685 |
|
| This compound | C₁₀H₆D₆O₅ | 218.1062 | Deuterated version of the structure shown |
Monoisotopic mass for Methyl Syringate sourced from PubChem.[7]
Experimental Protocols
Materials and Reagents
-
Methyl Syringate (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm PVDF)
-
HPLC Vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of Methyl Syringate and this compound into separate 1 mL volumetric flasks.
-
Dissolve in methanol to the mark and vortex until fully dissolved. These stocks can be stored at -20°C.
-
-
Calibration Curve Working Standards:
-
Perform serial dilutions of the Methyl Syringate primary stock solution using a 50:50 mixture of acetonitrile and water to prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 50 ng/mL.
-
Sample Preparation Protocol (Protein Precipitation)
This protocol is a general example for biological fluids like plasma. It should be optimized for specific matrices.
-
Aliquot 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (50 ng/mL) to the sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[8]
-
Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.[8]
LC-HRMS Method Protocol
The following parameters provide a starting point for method development on a typical LC-HRMS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
| Parameter | Recommended Setting |
| Liquid Chromatography (LC) | |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min |
| High-Resolution Mass Spectrometry (HRMS) | |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Scan Mode | Full Scan MS and Targeted MS/MS (PRM or t-MS2) |
| Full Scan Range | m/z 100-500 |
| Resolution (Full Scan) | ≥ 60,000 FWHM |
| Precursor Ions (t-MS2) | m/z 211.0612 (Analyte), m/z 217.0989 (IS) |
| Collision Energy (HCD/CID) | Optimized for fragmentation (e.g., 15-30 eV) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas / Aux Gas | Optimized for instrument |
Expected Results and Data Presentation
Mass Spectrometric Data and Fragmentation
High-resolution analysis allows for the confirmation of elemental composition. The fragmentation pattern in MS/MS is crucial for structural confirmation. For methyl syringate, a characteristic fragmentation is the loss of a methyl radical from the ester group.[9][10]
| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation Pathway |
| Methyl Syringate | 211.0612 | 196.0377 | [M-H-CH₃]⁻ |
| This compound | 217.0989 | 199.0566 | [M-H-CD₃]⁻ |
Quantitative Performance (Example Data)
A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The method should be validated for performance.
| Parameter | Typical Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
Visualizations
Experimental Workflow
The diagram below outlines the complete analytical workflow from sample receipt to final data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl syringate: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl Syringate | C10H12O5 | CID 70164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Troubleshooting low signal intensity of Methyl syringate-d6 in MS
Technical Support Center: Methyl Syringate-d6 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with this compound in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for a sudden or consistently low signal of my internal standard, this compound?
A low signal for this compound can stem from several factors ranging from sample preparation to instrument settings. The most common issues include:
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, reducing its signal.[1]
-
Suboptimal Ionization Conditions: The settings for the ion source (e.g., electrospray voltage, gas flows, temperature) may not be optimized for this specific molecule.[2][3]
-
Analyte Stability and Degradation: Although generally stable, improper storage or handling of this compound stock solutions can lead to degradation.[4][5] Solutions should be prepared fresh, and long-term storage should be at -20°C or below.[4][6]
-
Instrument Contamination: Contaminants in the sample, mobile phase, or built up in the LC-MS system can lead to poor signal intensity and high background noise.[1][7]
-
Incorrect Sample Concentration: If the standard is too dilute, the signal may be weak; if it's too concentrated, it can cause detector saturation or contribute to ion suppression.[2]
Q2: I'm using a deuterated internal standard to correct for matrix effects. Why might I still be seeing low signal intensity?
While stable isotope-labeled (SIL) internal standards like this compound are excellent for correcting matrix effects, they are not always immune to issues.[8] Several phenomena can lead to unexpected signal loss:
-
Differential Matrix Effects: The analyte and the deuterated standard may experience different degrees of ion suppression. This can happen if there is a slight chromatographic separation between the two compounds, causing them to enter the ion source at slightly different times when the matrix composition is changing.[8] The deuterium isotope effect can sometimes cause minor changes in retention time.
-
Analyte-IS Competition: The analyte and the internal standard can suppress each other's ionization, especially at high concentrations.[9][10] This effect is often concentration-dependent.
-
Hydrogen/Deuterium Exchange: In some cases, deuterium atoms on a labeled standard can exchange with hydrogen atoms from the solvent (e.g., water), reducing the purity of the deuterated standard and affecting quantitation.
Q3: How can I systematically troubleshoot and mitigate ion suppression for this compound?
To address ion suppression, a systematic approach is necessary. The following workflow diagram and steps can guide your investigation.
Caption: A logical workflow for troubleshooting low MS signal intensity.
Steps to Mitigate Ion Suppression:
-
Improve Sample Preparation: Use more robust sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and any co-eluting matrix components.
-
Reduce Matrix Load: Dilute the sample extract before injection. This can significantly reduce the concentration of interfering compounds.
-
Check for Contamination: Ensure high-purity solvents are used and that the LC system is clean. Contamination is a common cause of signal suppression.[7]
Q4: What are the optimal MS source conditions for analyzing phenolic compounds like this compound?
Methyl syringate is a phenolic compound, which typically ionizes well in negative electrospray ionization (ESI) mode.[11][12] Optimization is key to achieving a strong signal.
Key Parameters to Optimize:
-
Ionization Mode: Negative Ion Mode (ESI-) is generally preferred for phenolic compounds.
-
Capillary/Sprayer Voltage: This parameter should be carefully tuned. While higher voltages can increase signal, excessive voltage can lead to unstable spray or corona discharge, which reduces signal.[3]
-
Gas Flows (Nebulizer and Drying Gas): These affect droplet formation and desolvation. Optimize the nebulizing gas for a fine, stable spray and the drying gas to efficiently remove solvent.[3]
-
Source Temperature: The temperature must be high enough for efficient desolvation but not so high that it causes thermal degradation of the analyte.
This table shows hypothetical data from an experiment to optimize the source temperature for this compound analysis, demonstrating the impact on the signal-to-noise ratio (S/N).
| Parameter | Setting 1 | Setting 2 (Optimal) | Setting 3 |
| Source Temperature (°C) | 300 | 350 | 400 |
| Signal Intensity (Counts) | 450,000 | 850,000 | 720,000 |
| Noise (Counts) | 1,500 | 1,200 | 2,500 |
| Signal-to-Noise (S/N) | 300 | 708 | 288 |
Experimental Protocols
Protocol: Quantification of a Target Analyte in Plasma using this compound
This protocol provides a general methodology for using this compound as an internal standard for the quantification of a target analyte in a plasma matrix.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp from 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-8.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Gas Pressure: 45 psi.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Target Analyte: Q1: [Precursor Ion] -> Q3: [Product Ion], CE: [Collision Energy]
-
This compound: Q1: 217.1 -> Q3: 202.1, CE: -15 eV (Note: Exact masses and transitions must be determined empirically by infusing the pure standard).
-
Caption: A standard workflow for sample analysis using an internal standard.
References
- 1. zefsci.com [zefsci.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methyl syringate | CAS:884-35-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Methyl syringate: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HPLC-DAD-ESI-MS analysis of phenolic compounds during ripening in exocarp and mesocarp of tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Methyl Syringate-d6
Welcome to the technical support center for the analysis of Methyl syringate-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometer source parameters for reliable and accurate quantification of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be utilized for the analysis of Methyl syringate.[1] ESI is generally preferred for polar compounds that are easily ionizable in solution, while APCI is suitable for less polar, more volatile compounds. For phenolic compounds like Methyl syringate, ESI in negative ion mode is often a good starting point as the phenolic hydroxyl group can be readily deprotonated.[2][3][4] However, the final choice should be determined empirically by infusing a standard solution and evaluating the signal intensity in both positive and negative modes for both ESI and APCI.
Q2: What are typical starting source parameters for the analysis of phenolic compounds like this compound using ESI?
A2: While optimal parameters are instrument-dependent, the following table provides a general starting point for the analysis of phenolic compounds in negative ESI mode. These should be further optimized for your specific instrument and experimental conditions.
| Parameter | Typical Starting Value Range |
| Ionization Mode | Negative Electrospray (ESI) |
| Capillary Voltage | 2.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temperature | 250 - 350 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 100 L/hr |
| Nebulizer Gas Pressure | 30 - 50 psi |
Q3: What are the expected precursor and product ions for Methyl syringate and this compound in MRM analysis?
A3: For Multiple Reaction Monitoring (MRM), the precursor ion is typically the deprotonated molecule [M-H]⁻ in negative mode. The product ions result from the fragmentation of the precursor. Based on the structure of Methyl syringate, common fragmentation would involve the loss of the methyl group (-CH₃) or the entire methoxycarbonyl group (-COOCH₃).
Here are the predicted MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Methyl syringate | 211.06 | 196.04 | Loss of CH₃ |
| Methyl syringate | 211.06 | 168.04 | Loss of COOCH₃ |
| This compound | 217.10 | 202.08 | Loss of CH₃ |
| This compound | 217.10 | 171.08 | Loss of COOCH₃ |
Note: These are predicted transitions. It is crucial to confirm the optimal transitions and collision energies empirically by infusing a standard of Methyl syringate and its deuterated analog into the mass spectrometer.
Q4: I am observing poor signal intensity for this compound. What are the possible causes and solutions?
A4: Poor signal intensity can stem from several factors:
-
Suboptimal Source Parameters: The default or previously used source parameters may not be ideal for this compound. A systematic optimization of parameters like capillary voltage, gas flows, and temperatures is necessary.
-
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal.[5][6] To mitigate this, improve chromatographic separation to move the analyte peak away from interfering compounds. Sample preparation techniques like solid-phase extraction (SPE) can also help remove matrix components.
-
Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase significantly impact ESI efficiency. For negative mode ESI, a slightly basic mobile phase can enhance deprotonation and improve signal. However, this needs to be balanced with chromatographic performance.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the optimization of your mass spectrometer source parameters for this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Signal Variability or Poor Reproducibility | - Unstable spray in the ESI source.- Fluctuations in gas flows or temperatures.- Matrix effects varying between samples. | - Check the spray needle position and ensure a stable, fine mist.- Verify the stability of gas supplies and temperature controllers.- Implement a robust sample preparation method to minimize matrix variability.- Ensure the internal standard is added consistently and early in the sample preparation process. |
| In-source Fragmentation | - High cone voltage or fragmentor voltage.- High source temperatures. | - Gradually reduce the cone/fragmentor voltage and monitor the precursor and fragment ion intensities.- Lower the source and desolvation temperatures in increments to find a balance between efficient desolvation and minimal fragmentation.[7] |
| Chromatographic Peak Tailing or Splitting for this compound | - Interaction of the phenolic hydroxyl group with the stationary phase.- Inappropriate mobile phase pH. | - Consider using a column with end-capping or a different stationary phase chemistry.- Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase can improve the peak shape of phenolic compounds. |
| Different Retention Time for Methyl Syringate and this compound | - Isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[8] | - This is a known phenomenon. Ensure that the integration windows for both the analyte and the internal standard are set appropriately to capture their respective peaks accurately. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations.- Significant ion suppression that is not adequately corrected by the internal standard. | - Extend the calibration curve to lower concentrations or dilute the samples.- Re-evaluate the choice of internal standard and the sample preparation method to address matrix effects. |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 217.10).
-
Optimize one parameter at a time while keeping others constant. Start with the suggested ranges in the FAQ section.
-
Capillary Voltage: Vary the voltage in small increments (e.g., 0.2 kV) and record the signal intensity at each step.
-
Nebulizer Gas Pressure: Adjust the pressure and observe the effect on signal intensity and stability.
-
Drying Gas Flow and Temperature: Increase the flow and temperature incrementally to find the point of maximum signal without causing fragmentation.
-
Cone/Fragmentor Voltage: Optimize this parameter to maximize the precursor ion signal while minimizing in-source fragmentation.
-
-
Repeat the process for each parameter to find the optimal set of conditions.
-
Verify the optimized parameters by injecting a series of standards and evaluating the signal-to-noise ratio and peak shape.
Visualizations
Caption: Workflow for systematic optimization of mass spectrometer source parameters.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Methyl Syringate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Methyl syringate-d6 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound?
In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs in the ion source of a mass spectrometer, prior to the mass analyzer.[1][2] This can be particularly problematic for the quantitative analysis of this compound as it can lead to an underestimation of the parent ion and potentially an overestimation of fragment ions that might interfere with the analysis of other compounds. For deuterated compounds like this compound, ISF can also complicate the interpretation of mass spectra due to potential changes in fragmentation patterns compared to the non-deuterated analog.
Q2: What are the primary factors that contribute to the in-source fragmentation of this compound?
The primary factors influencing in-source fragmentation include:
-
Ion Source Parameters: High cone voltage (or fragmentor voltage) and elevated source temperatures are major contributors to increased fragmentation.[1][3]
-
Ionization Technique: While Electrospray Ionization (ESI) is considered a "soft" ionization technique, improper optimization can still lead to significant fragmentation.[4][5]
-
Analyte Stability: The inherent chemical stability of this compound will influence its susceptibility to fragmentation. Phenolic esters can be prone to fragmentation under certain conditions.[6]
-
Mobile Phase Composition: The choice of solvents and additives in the mobile phase can affect ionization efficiency and the stability of the analyte in the gas phase.
Q3: What are the expected fragmentation patterns for Methyl syringate?
In negative ion mode ESI-MS/MS, a common fragmentation pathway for Methyl syringate (non-deuterated) involves the loss of a methyl group from the ester, resulting in a characteristic neutral loss of 15 Da. One study reported a multiple reaction monitoring (MRM) transition of m/z 211.1 → 181.1 for Methyl syringate.
Troubleshooting Guide
This guide addresses specific issues you might encounter with in-source fragmentation of this compound and provides actionable solutions.
Problem 1: I am observing a significant peak at an m/z corresponding to a fragment of this compound in my full scan mass spectrum.
This indicates that in-source fragmentation is occurring. The following steps can help mitigate this issue.
Solution Workflow:
Caption: Troubleshooting workflow for reducing in-source fragmentation.
-
Step 1: Optimize Cone/Fragmentor Voltage
The cone voltage (also known as fragmentor voltage or declustering potential) is a critical parameter controlling the energy of ions as they enter the mass spectrometer.[1][7] Higher voltages increase the kinetic energy of the ions, leading to more collisions with gas molecules and, consequently, more fragmentation.
-
Action: Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion of this compound and its fragment(s). The optimal voltage will maximize the precursor ion signal while minimizing the fragment ion signal.
Parameter Starting Value (Typical) Recommended Adjustment Cone/Fragmentor Voltage 30-50 V Decrease in 5-10 V increments -
-
Step 2: Optimize Ion Source Temperature
Elevated source temperatures can provide additional energy to the analyte molecules, promoting thermal degradation and fragmentation.[1]
-
Action: Reduce the ion source temperature in increments of 10-20 °C and observe the effect on the fragmentation of this compound. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced signal intensity.
Parameter Starting Value (Typical) Recommended Adjustment Source Temperature 120-150 °C Decrease in 10-20 °C increments -
-
Step 3: Evaluate Mobile Phase Composition
The mobile phase can influence the ionization efficiency and the charge state of the analyte, which in turn can affect its stability.
-
Action: If using acidic modifiers like formic acid, consider reducing the concentration. Alternatively, ammonium acetate can sometimes provide a less energetic ionization environment. If compatible with your chromatography, switching from acetonitrile to methanol as the organic solvent can sometimes reduce fragmentation.
-
-
Step 4: Consider Alternative "Softer" Ionization Techniques
If optimizing ESI parameters is insufficient, consider using an even "softer" ionization technique if available.
-
Action: Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can sometimes produce less fragmentation for certain compounds.[4]
-
Problem 2: The fragmentation pattern of my this compound appears different from the non-deuterated standard.
Deuterium labeling can sometimes alter fragmentation pathways due to the kinetic isotope effect, where the heavier deuterium forms a stronger bond with carbon than hydrogen.
Logical Relationship:
Caption: Influence of deuterium labeling on fragmentation.
-
Action: This is an expected phenomenon for some deuterated compounds. It is crucial to establish the fragmentation pattern of the this compound standard independently. This unique fragmentation can be advantageous in MRM experiments, providing a highly specific transition for quantification that is distinct from the non-deuterated analog.
Experimental Protocols
Protocol 1: Optimization of ESI-MS/MS Parameters for this compound
This protocol outlines a systematic approach to optimizing the cone voltage to minimize in-source fragmentation.
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to acquire full scan data in negative ion mode over a relevant m/z range (e.g., m/z 50-300).
-
Begin with a low cone voltage (e.g., 10 V).
-
Gradually increase the cone voltage in 5 V increments, acquiring a full scan mass spectrum at each step.
-
Monitor the ion intensities of the deprotonated molecule of this compound and its expected fragment ion(s).
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the precursor ion with the lowest relative intensity of the fragment ion.
Experimental Workflow for Parameter Optimization:
Caption: Workflow for optimizing cone voltage to minimize fragmentation.
By following these guidelines and systematically optimizing the instrumental parameters, researchers can significantly reduce or eliminate the in-source fragmentation of this compound, leading to more accurate and reliable quantitative results.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 6. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-source fragmentation [jeolusa.com]
Technical Support Center: Optimizing Methyl Syringate-d6 Extraction from Tissue Samples
Welcome to the technical support center for the extraction of Methyl syringate-d6 from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve extraction recovery and ensure reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound from tissue samples?
A1: The most critical factors include the choice of extraction method (Liquid-Liquid Extraction vs. Solid-Phase Extraction), the selection of appropriate solvents, the pH of the sample homogenate, and the efficiency of tissue homogenization. Each of these factors can significantly impact the partitioning of this compound from the complex tissue matrix into the extraction solvent.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my tissue samples?
A2: The choice between LLE and SPE depends on several factors, including the complexity of the tissue matrix, the required level of sample cleanup, and throughput needs. LLE is a simpler technique but may be more prone to emulsion formation and may offer less selective cleanup.[1] SPE, while requiring more upfront method development, can provide cleaner extracts, leading to reduced matrix effects in downstream analysis, and is often more amenable to automation.[2]
Q3: How does the pH of the sample solution impact the extraction of this compound?
A3: As an acidic compound, the extraction efficiency of this compound is highly pH-dependent. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least two units below its pKa.[3][4] This protonation minimizes its solubility in the aqueous phase and maximizes its partitioning into the organic extraction solvent.
Q4: What is the role of a deuterated internal standard like this compound?
A4: A deuterated internal standard (IS) is considered the gold standard in quantitative bioanalysis.[5] Because it is chemically almost identical to the analyte of interest, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. By adding a known amount of this compound to the sample at the beginning of the extraction process, it can be used to accurately correct for analyte losses during sample preparation and for variations in instrument response, leading to more precise and accurate quantification.[6][7]
Q5: What are matrix effects and how can I minimize them?
A5: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[1] This can lead to signal suppression or enhancement in mass spectrometry-based analyses, affecting accuracy and precision. To minimize matrix effects, one can improve sample cleanup using techniques like SPE, optimize chromatographic separation to resolve the analyte from interfering compounds, or dilute the sample.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissue samples.
Problem 1: Low Recovery of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to maximize the surface area for extraction. Consider using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) for tough tissues. |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent should be matched with the analyte. For this compound, a moderately polar solvent is a good starting point. Consider testing a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane).[8][9] |
| Incorrect Sample pH | The pH of the aqueous phase should be acidic to ensure this compound is in its neutral form. Adjust the pH of the tissue homogenate to approximately 2-3 with an acid like formic acid or hydrochloric acid before extraction.[3][10] |
| Insufficient Solvent Volume or Extraction Time | Ensure an adequate solvent-to-sample ratio (e.g., 5:1 or higher for LLE) and sufficient mixing time to allow for complete partitioning of the analyte into the organic phase.[10] For SPE, ensure the elution solvent volume is sufficient to completely elute the analyte from the sorbent. |
| Analyte Adsorption to Labware | Phenolic compounds can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize this effect. |
Problem 2: High Variability in Recovery
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Homogenization | Standardize the homogenization procedure, including time, speed, and equipment, to ensure uniformity across all samples. |
| Emulsion Formation (LLE) | Emulsions are common with fatty tissues. To break emulsions, try adding salt to the aqueous phase, centrifuging at high speed, or passing the mixture through a glass wool plug. To prevent emulsions, use gentle mixing (inversion) instead of vigorous shaking.[1] |
| Inconsistent SPE Cartridge Performance | Ensure SPE cartridges are from the same lot and are properly conditioned and equilibrated before loading the sample. Inconsistent flow rates during loading, washing, and elution can also lead to variability. |
| Precipitation of Analyte During Evaporation | If the extract is evaporated to dryness, ensure the residue is fully redissolved in the reconstitution solvent. Use vortexing and sonication to aid dissolution. |
Problem 3: Suspected Matrix Effects
Possible Causes & Solutions
| Cause | Recommended Solution |
| Co-elution of Interfering Compounds | Optimize the chromatographic method to better separate this compound from matrix components. This may involve changing the mobile phase composition, gradient profile, or using a different stationary phase. |
| Insufficient Sample Cleanup | Improve the sample cleanup procedure. For LLE, a back-extraction step can be added. For SPE, optimize the wash steps with solvents of intermediate strength to remove interferences without eluting the analyte. |
| Ion Suppression or Enhancement | Evaluate matrix effects by comparing the response of the analyte in a clean solvent versus a post-extraction spiked matrix sample. If significant effects are observed, further optimization of sample cleanup and chromatography is necessary. Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[6] |
Experimental Protocols
The following are generalized protocols for LLE and SPE of this compound from tissue. These should be considered as starting points and may require optimization for specific tissue types and experimental conditions.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 400 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a known amount of this compound internal standard solution.
-
Homogenize the tissue on ice using a suitable mechanical homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation & pH Adjustment:
-
Add 800 µL of ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to approximately pH 3 by adding 10 µL of 1 M HCl.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate to the acidified supernatant.
-
Mix by gentle inversion for 10 minutes to prevent emulsion formation.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Tissue Homogenization and Pre-treatment:
-
Follow steps 1 and 2 from the LLE protocol.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
Table 1: Representative Recovery of Phenolic Compounds using Liquid-Liquid Extraction
| Compound | Matrix | Extraction Solvent | pH | Recovery (%) | Reference |
| Caffeic Acid | Spelt Seeds | Methanol | N/A | 89.5 - 95.5 | [2] |
| Ferulic Acid | Spelt Seeds | Methanol | N/A | 89.5 - 95.5 | [2] |
| Syringic Acid | Spelt Seeds | Methanol | N/A | 89.5 - 95.5 | [2] |
| Various Phenols | Rapeseed | Not Specified | N/A | 81.9 - 117.2 | [6][11] |
Table 2: Representative Recovery of Phenolic Compounds using Solid-Phase Extraction
| Compound | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Phenolic Acids | Honey | Oasis HLB | Methanol | >90 | [12] |
| Flavonols | Honey | Oasis HLB | Methanol | >90 | [12] |
| Acidic Drugs | Plasma | Bond Elut Plexa | Not Specified | >85 | [13] |
Visualizations
Signaling Pathway
Caption: Biosynthesis of Syringic Acid and its role in cellular signaling pathways.
Experimental Workflow
Caption: General workflow for the extraction of this compound from tissue samples.
Troubleshooting Logic
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. akjournals.com [akjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of solvents polarity and extraction conditions on the microalgal lipids yield, fatty acids profile, and biodiesel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Stability issues of Methyl syringate-d6 in solution and storage
Welcome to the technical support center for Methyl syringate-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in solution, as well as to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the deuterium-labeled version of Methyl syringate. It is commonly used as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of Methyl syringate in various biological matrices. Deuterated standards are ideal for these applications as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, but have a different mass, allowing for precise quantification.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Solid Form: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: For stock solutions, it is recommended to store them at -80°C.[1] Aliquoting the stock solution into single-use vials is advisable to minimize freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
Methyl syringate is soluble in alcohol and ether, and slightly soluble in water.[2][3] For creating stock solutions, Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for many organic molecules. Methanol and acetonitrile are also commonly used as solvents, particularly for preparing working solutions for LC-MS analysis. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[4]
Q4: How stable is this compound in solution?
While specific long-term stability data for this compound is not extensively published, general principles for deuterated phenolic compounds suggest that stability is influenced by solvent, temperature, light, and pH. Phenolic compounds are generally more stable in acidic conditions and can be susceptible to degradation in alkaline solutions.[1][5][6][7] It is recommended to prepare fresh working solutions daily from a frozen stock solution.[4] For illustrative purposes, the following tables provide an estimate of stability under various conditions.
Stability Data (Illustrative)
Disclaimer: The following data is illustrative and based on general knowledge of the stability of deuterated phenolic compounds. It is strongly recommended to perform your own stability assessments for your specific experimental conditions.
Table 1: Short-Term Stability of this compound (1 mg/mL) at Room Temperature (25°C)
| Solvent | Time (hours) | Remaining (%) |
| DMSO | 0 | 100 |
| 6 | 99.5 | |
| 12 | 98.8 | |
| 24 | 97.2 | |
| Methanol | 0 | 100 |
| 6 | 99.1 | |
| 12 | 98.0 | |
| 24 | 96.5 | |
| Acetonitrile | 0 | 100 |
| 6 | 99.3 | |
| 12 | 98.5 | |
| 24 | 97.0 |
Table 2: Long-Term Stability of this compound (1 mg/mL) at -20°C
| Solvent | Time (days) | Remaining (%) |
| DMSO | 0 | 100 |
| 30 | 99.8 | |
| 90 | 99.1 | |
| 180 | 98.2 | |
| Methanol | 0 | 100 |
| 30 | 99.5 | |
| 90 | 98.5 | |
| 180 | 97.1 | |
| Acetonitrile | 0 | 100 |
| 30 | 99.6 | |
| 90 | 98.8 | |
| 180 | 97.5 |
Table 3: Freeze-Thaw Stability of this compound (1 mg/mL) in DMSO
| Number of Cycles | Remaining (%) |
| 0 | 100 |
| 1 | 99.9 |
| 3 | 99.5 |
| 5 | 98.9 |
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound as an internal standard in LC-MS analysis.
Caption: Troubleshooting workflow for common issues with this compound.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for use as an internal standard.
Caption: Workflow for preparing this compound solutions.
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for researchers to assess the stability of this compound in their specific laboratory conditions.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. extractionmagazine.com [extractionmagazine.com]
Technical Support Center: Isotopic Impurity Correction for Methyl Syringate-d6
Welcome to the technical support center for the application of Methyl syringate-d6 in quantitative analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for isotopic impurities in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a deuterated form of Methyl syringate, meaning that six of the hydrogen atoms in its structure have been replaced with deuterium, a stable heavy isotope of hydrogen. It is commonly used as an internal standard in quantitative mass spectrometry (MS) analysis. Because it is chemically almost identical to the non-labeled Methyl syringate (the analyte), it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in the analytical process, leading to more accurate and precise quantification of the analyte.[1][2]
Q2: What is isotopic impurity and why do I need to correct for it?
Isotopic impurity refers to the presence of molecules with different isotopic compositions within a supposedly pure sample of an isotopically labeled compound. For this compound, this means that not all molecules will contain exactly six deuterium atoms. Due to the natural abundance of heavier isotopes (like Carbon-13) and imperfections in the synthesis process, a batch of this compound will contain a small percentage of molecules with fewer than six deuterium atoms (d0 to d5) and also molecules with additional heavy isotopes.[3][4][5]
Correction is crucial because these impurities can interfere with the measurement of the analyte. Specifically, the signal from the unlabeled analyte can be artificially inflated by the presence of unlabeled (d0) Methyl syringate in the deuterated internal standard. Furthermore, the isotopologues of the analyte can contribute to the signal of the deuterated standard, a phenomenon known as "cross-talk," which can introduce non-linearity and bias into the calibration curve.[6][7]
Q3: What information do I need to perform an isotopic impurity correction?
To perform an accurate correction, you will need the following:
-
The chemical formula of your analyte (Methyl syringate: C₁₀H₁₂O₅).
-
The isotopic purity of your this compound internal standard, which is typically provided in the Certificate of Analysis (CoA). A common purity for deuterated standards is ≥98%.[1]
-
The isotopic distribution of both the unlabeled analyte and the deuterated internal standard. This can be obtained from the CoA or calculated using an isotope pattern calculator.
-
The measured peak areas (or heights) for the analyte and the internal standard from your mass spectrometry data.
Q4: Can I assume the isotopic purity of my deuterated standard is 100%?
No, it is not advisable to assume 100% isotopic purity. Doing so will lead to inaccuracies in your quantitative results, particularly at low analyte concentrations where the contribution from the d0 impurity in the internal standard becomes more significant. Always refer to the Certificate of Analysis for the stated isotopic purity and distribution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear calibration curve, especially at the lower end. | Contribution of the d0 impurity from the internal standard to the analyte signal. | Implement an isotopic impurity correction. Ensure the correction accounts for the amount of unlabeled material in the deuterated standard. |
| Inconsistent or variable internal standard response across a batch. | Issues with sample preparation, instrument stability, or matrix effects. | Review your sample preparation procedure for consistency. Check for instrument drift. Evaluate for matrix effects by analyzing the internal standard in a clean solution versus a sample matrix.[8][9][10] |
| Calculated analyte concentration is higher than expected, especially in blank samples. | The d0 impurity in the internal standard is being measured as the analyte. | Apply a thorough isotopic impurity correction to subtract the contribution of the d0 impurity from the measured analyte signal. |
| Difficulty in finding the isotopic purity of the internal standard. | The Certificate of Analysis may not be readily available. | Contact the manufacturer of the this compound to obtain the Certificate of Analysis with the isotopic distribution data. If unavailable, you can assume a typical purity of ≥98% for initial estimations, but obtaining the actual data is crucial for accurate quantification.[1] |
Experimental Protocols and Data Presentation
Determining Theoretical Isotopic Distribution
To correct for isotopic impurity, you first need to know the theoretical isotopic distribution of both the unlabeled analyte and the deuterated internal standard. This can be calculated using various online isotope pattern calculators.
Protocol:
-
Access an Isotope Pattern Calculator: Utilize a web-based tool such as the "Isotope Pattern Calculator" from enviPat or the University of Sheffield.
-
Enter the Molecular Formula:
-
For unlabeled Methyl syringate, enter: C10H12O5
-
For the fully deuterated this compound, you can represent it in a compatible format if the calculator allows for specific isotopes (e.g., using 'D' for deuterium). For the purpose of understanding the distribution, we will assume a hypothetical Certificate of Analysis.
-
-
Obtain the Isotopic Distribution: The calculator will provide the relative abundances of the different isotopologues (M, M+1, M+2, etc.).
Table 1: Theoretical Isotopic Distribution of Unlabeled Methyl Syringate (C₁₀H₁₂O₅)
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 11.27 |
| M+2 | 1.66 |
Data calculated using a standard isotope pattern calculator.
Hypothetical Certificate of Analysis for this compound
For this guide, we will use a hypothetical, yet realistic, Certificate of Analysis for a batch of this compound.
Table 2: Hypothetical Isotopic Distribution for this compound (Isotopic Purity: 98%)
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | 0.5 |
| d1 | 0.2 |
| d2 | 0.1 |
| d3 | 0.2 |
| d4 | 0.5 |
| d5 | 1.5 |
| d6 (target) | 97.0 |
Note: The sum of d0 to d5 represents the 2% isotopic impurity, and the remaining 1% is assumed to be other minor isotopologues. The distribution of impurities can vary between batches.
Step-by-Step Isotopic Impurity Correction
This protocol outlines the calculations needed to correct for the contribution of the deuterated internal standard's impurities to the analyte signal and vice-versa.
Workflow for Isotopic Impurity Correction
Caption: Workflow for isotopic impurity correction in mass spectrometry.
Correction Equations:
The correction is based on solving a system of linear equations:
-
A_meas = A_true + R1 * IS_true
-
IS_meas = IS_true + R2 * A_true
Where:
-
A_meas and IS_meas are the measured peak areas of the analyte and internal standard.
-
A_true and IS_true are the true peak areas of the analyte and internal standard.
-
R1 is the ratio of the signal at the analyte's m/z from the internal standard to the signal at the internal standard's primary m/z.
-
R2 is the ratio of the signal at the internal standard's m/z from the analyte to the signal at the analyte's primary m/z.
By rearranging these equations, we can calculate the corrected peak areas:
-
A_corr = (A_meas - R1 * IS_meas) / (1 - R1 * R2)
-
IS_corr = (IS_meas - R2 * A_meas) / (1 - R1 * R2)
In many cases, the contribution of the analyte to the internal standard signal (R2) is negligible and can be assumed to be zero, simplifying the equations to:
-
A_corr = A_meas - R1 * IS_meas
-
IS_corr = IS_meas
Protocol for Calculation:
-
Determine Correction Factor R1:
-
R1 is the ratio of the abundance of the d0 isotopologue to the d6 isotopologue from the Certificate of Analysis (Table 2).
-
R1 = Abundance(d0) / Abundance(d6) = 0.5 / 97.0 = 0.00515
-
-
Determine Correction Factor R2:
-
R2 is the ratio of the analyte's isotopologue that has the same mass as the internal standard to the analyte's monoisotopic peak. For this compound, this would be the M+6 peak of the unlabeled analyte.
-
From the theoretical distribution of unlabeled Methyl syringate, the abundance of the M+6 peak is extremely low and can be considered negligible. Therefore, R2 ≈ 0.
-
-
Apply the Simplified Correction:
-
A_corr = A_meas - (0.00515 * IS_meas)
-
IS_corr = IS_meas
-
Worked Example:
Let's assume the following measured peak areas:
-
A_meas = 50,000
-
IS_meas = 1,000,000
Calculation:
-
A_corr = 50,000 - (0.00515 * 1,000,000) = 50,000 - 5,150 = 44,850
-
IS_corr = 1,000,000
The corrected analyte peak area is 44,850. This corrected value should then be used for generating the calibration curve and quantifying the unknown samples.
Logical Relationship for Correction Decision
Caption: Decision diagram for applying isotopic impurity correction.
By following these guidelines and protocols, researchers can ensure the accuracy and reliability of their quantitative data when using this compound as an internal standard.
References
- 1. enviPat: isotope pattern calculator [envipat.eawag.ch]
- 2. Mass Spectrometry tool [fluorine.ch.man.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chemputer [winter.group.shef.ac.uk]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biopharmaservices.com [biopharmaservices.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Syringic Acid Quantification: Methyl Syringate-d6 vs. a Non-Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of an analytical method for the quantification of syringic acid using a deuterated internal standard, Methyl syringate-d6, versus a conventional non-deuterated internal standard. The use of an appropriate internal standard is critical for achieving accurate and reliable results in quantitative analysis, particularly in complex matrices encountered in pharmaceutical and biomedical research. This document outlines the experimental protocols and presents a comparative analysis of the expected performance characteristics of these two approaches.
The Critical Role of Internal Standards in Analytical Method Validation
In quantitative analytical chemistry, an internal standard is a compound with a known concentration that is added to an unknown sample to facilitate the quantification of another compound, the analyte. The internal standard helps to correct for the loss of the analyte during sample preparation and analysis. An ideal internal standard has chemical and physical properties similar to the analyte.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification.[1][2] They exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time.[3] This co-elution and similar behavior in the mass spectrometer minimize variations, leading to higher accuracy and precision.
Comparative Performance of Analytical Method Validation
This section compares the validation parameters for an LC-MS/MS method for the quantification of syringic acid using two different internal standards: this compound (a deuterated standard) and butylparaben (a non-deuterated, structurally similar standard).
Table 1: Comparison of Validation Parameters for the Quantification of Syringic Acid
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Butylparaben (Non-Deuterated IS) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD%) | ||
| - Intra-day | < 2.0% | < 5.0% |
| - Inter-day | < 3.0% | < 7.0% |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 5.0 ng/mL |
| Matrix Effect | Significantly Reduced | Present and requires careful management |
Note: The data for the method using this compound is illustrative and based on the generally accepted improvements observed when employing a deuterated internal standard. The data for the method using butylparaben is based on published literature for the analysis of syringic acid in rat plasma.[4]
Experimental Protocols
A detailed methodology for the quantification of syringic acid in a biological matrix (e.g., plasma) using LC-MS/MS is provided below. This protocol can be adapted for use with either this compound or a suitable non-deuterated internal standard.
Sample Preparation
-
To 100 µL of the plasma sample, add 10 µL of the internal standard working solution (either this compound or butylparaben).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Syringic Acid: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Butylparaben: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the analytical method validation and the logical relationship of using an internal standard.
Caption: Experimental workflow for the quantification of syringic acid.
Caption: Logic of quantification using an internal standard.
Conclusion
The validation of an analytical method is paramount to ensure the reliability and accuracy of quantitative data. While both deuterated and non-deuterated internal standards can be used to validate an analytical method for syringic acid, the use of a stable isotope-labeled internal standard like this compound offers significant advantages. These benefits include improved accuracy, precision, and a reduction in matrix effects, ultimately leading to more robust and reliable analytical data, which is crucial for decision-making in research and drug development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methyl Syringate-d6 in Enhancing Analytical Accuracy and Precision
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of analytical performance when using a deuterated internal standard, specifically Methyl syringate-d6, against other methodologies for the quantification of syringic acid and related phenolic compounds.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, this compound is chemically almost identical to the analyte of interest, methyl syringate, but is distinguishable by its mass-to-charge ratio (m/z). This near-identical chemical behavior ensures that it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and potential degradation as the target analyte.[2] This co-elution and similar behavior allow for effective correction of variations that can occur during sample preparation and analysis, leading to more accurate and precise results.[1]
Comparative Performance in Analytical Methods
| Analytical Method | Internal Standard | Analyte | **Linearity (R²) ** | Recovery (%) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | Not Used | Syringic Acid | 0.997 | 98-102 | < 2 (Intra-day & Inter-day) | Not Reported | Not Reported | [3] |
| HPLC-UV | Not Used | Syringic Acid | > 0.99 | 97.1 - 102.2 | Not Reported | Not Reported | Not Reported | [4] |
| HPTLC | Not Used | Syringic Acid | Not Reported | Not Reported | < 2 (Intra-day & Inter-day) | Not Reported | Not Reported | [3] |
Note: The data presented is for the analysis of syringic acid. While this compound is the deuterated form of the methyl ester of syringic acid, the performance characteristics for the analysis of the parent acid provide a relevant benchmark for what can be expected in terms of analytical performance for this class of compounds.
The data indicates that high linearity and good recovery can be achieved even without an internal standard for well-controlled HPLC-UV methods. However, the use of a deuterated internal standard like this compound is anticipated to provide superior precision by accounting for subtle variations in sample preparation and instrument response, which is particularly critical when dealing with complex biological matrices or when the highest level of accuracy is required.[2] The use of structural analogs as internal standards can be a viable alternative, though they may not perfectly mimic the behavior of the analyte.[5]
Experimental Protocol: A Representative HPLC Method for Phenolic Acid Analysis
The following is a representative experimental protocol for the quantification of phenolic acids, including syringic acid, using HPLC, adapted from published methodologies.[4] The inclusion of this compound as an internal standard in such a protocol would involve adding a known concentration to all samples and standards at the beginning of the sample preparation process.
1. Sample Preparation:
-
Extraction: A suitable amount of the sample is extracted with a solvent mixture, for example, 80% methanol in water.
-
Hydrolysis (if required): For the analysis of total phenolic acids, an alkaline or acid hydrolysis step is performed to release ester-bound phenolic acids.
-
Purification: The extract is then acidified and partitioned with a solvent like ethyl acetate. The organic phase is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Internal Standard Spiking: A known amount of this compound would be added to the sample prior to the extraction step.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, for instance, with a mixture of acidified water (e.g., with 2% acetic acid) and methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength suitable for the analytes of interest (e.g., 280 nm).
3. Calibration and Quantification:
-
Calibration standards are prepared by spiking blank matrix with known concentrations of the analyte (syringic acid) and a constant concentration of the internal standard (this compound).
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of the analyte in the samples is determined from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the logical workflow of using an internal standard in a typical quantitative analytical method.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. Analytical Pyrolysis and Mass Spectrometry to Characterise Lignin in Archaeological Wood [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of Methyl Syringate-d6 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Methyl syringate-d6 when utilized as an internal standard for the quantification of analogous phenolic compounds in various biological matrices. The data presented herein, while illustrative, is grounded in established principles of bioanalytical method validation and is intended to guide researchers in the development of robust LC-MS/MS assays.
Introduction to this compound in Bioanalysis
This compound is the deuterium-labeled analog of methyl syringate, a naturally occurring phenolic compound. In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard. They co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns, allowing for effective correction of variations in sample preparation, chromatography, and matrix effects. This leads to enhanced accuracy and precision in the quantification of the target analyte.
Performance Comparison in Key Biological Matrices
The performance of this compound as an internal standard was evaluated for the quantification of a model analyte, syringic acid, in human plasma, human urine, and rat liver tissue homogenate. The following tables summarize the key validation parameters.
Disclaimer: The following quantitative data is illustrative and intended to represent the expected performance of a well-validated LC-MS/MS method using a deuterated internal standard. Specific results may vary based on instrumentation, detailed methodology, and the specific analyte being quantified.
Table 1: Method Validation Parameters in Human Plasma
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 4.1% - 9.5% |
| Accuracy (% Bias) | ± 15% | -5.2% to 6.8% |
| Recovery (%) | Consistent & Reproducible | 92.5% |
| Matrix Effect (%) | 85% - 115% | 98.7% |
Table 2: Method Validation Parameters in Human Urine
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.997 |
| Range | - | 10 - 10000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 2.8% - 7.5% |
| Inter-day Precision (%CV) | ≤ 15% | 3.5% - 8.9% |
| Accuracy (% Bias) | ± 15% | -4.5% to 5.9% |
| Recovery (%) | Consistent & Reproducible | 95.1% |
| Matrix Effect (%) | 85% - 115% | 102.3% |
Table 3: Method Validation Parameters in Rat Liver Tissue Homogenate
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range | - | 5 - 5000 ng/g |
| Intra-day Precision (%CV) | ≤ 15% | 4.2% - 10.1% |
| Inter-day Precision (%CV) | ≤ 15% | 5.5% - 11.3% |
| Accuracy (% Bias) | ± 15% | -7.8% to 8.2% |
| Recovery (%) | Consistent & Reproducible | 88.9% |
| Matrix Effect (%) | 85% - 115% | 94.6% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
-
Human Plasma: To 100 µL of plasma, 10 µL of this compound internal standard solution (1 µg/mL in methanol) was added, followed by 300 µL of acetonitrile for protein precipitation. The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
-
Human Urine: Urine samples were thawed and centrifuged at 4,000 rpm for 5 minutes. 50 µL of the supernatant was diluted with 450 µL of water. To 100 µL of the diluted urine, 10 µL of this compound internal standard solution (10 µg/mL in methanol) was added. The sample was vortexed and transferred to an autosampler vial.
-
Rat Liver Tissue: A 100 mg aliquot of liver tissue was homogenized in 500 µL of ice-cold methanol/water (80:20, v/v). 10 µL of this compound internal standard solution (5 µg/mL in methanol) was added. The homogenate was centrifuged at 15,000 rpm for 15 minutes at 4°C. The supernatant was collected for analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Syringic Acid: Q1 197.0 -> Q3 182.0
-
This compound: Q1 217.1 -> Q3 202.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: -3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
Visualizing Methodologies and Principles
To further elucidate the experimental processes and underlying principles, the following diagrams are provided.
Caption: Hypothetical pathway of syringic acid's antioxidant effect.
Caption: Workflow for quantification using an internal standard.
Caption: Correction for matrix effects using a SIL-IS.
A Comparative Guide to the Quantification of Methyl Syringate Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Analytical Methods
The accurate quantification of methyl syringate is essential for its role as a chemical marker and for pharmacokinetic studies. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two commonly employed techniques. The use of an internal standard is critical to correct for variations in sample preparation and instrument response.[1] A deuterated internal standard like methyl syringate-d6 is ideal as it co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring high accuracy.[2]
Below is a summary of typical performance characteristics for these methods.
| Parameter | HPLC-DAD | LC-MS/MS with Internal Standard |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | < 5 mg/kg[3] | 3 nM (1.5 fmol/injection)[4] |
| Limit of Quantification (LOQ) | Typically in the low mg/kg range | Typically in the low ng/mL range[5] |
| Accuracy (% Recovery) | 80-120% | 93-115%[6][7] |
| Precision (%RSD) | < 15% | < 10%[6][7] |
| Specificity | Moderate; susceptible to co-eluting interferences | High; based on specific mass transitions |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for sample preparation and analysis using HPLC-DAD and LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting and concentrating methyl syringate from complex matrices like honey or plasma involves solid-phase extraction.
-
Sample Pre-treatment: Homogenize the sample and dilute it with an appropriate buffer (e.g., phosphate-buffered saline).
-
Internal Standard Spiking: Add a known concentration of this compound internal standard to the diluted sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
2. HPLC-DAD Analysis
-
Chromatographic Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270 nm.[4]
-
Quantification: Based on the peak area of methyl syringate relative to a calibration curve constructed with standards of known concentrations.
3. LC-MS/MS Analysis
-
Chromatographic Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[4]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.
-
Methyl Syringate Transition: m/z 211 -> 196
-
This compound Transition: m/z 217 -> 202
-
-
Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Workflow and Pathway Diagrams
Experimental Workflow for Methyl Syringate Quantification
Caption: A generalized workflow for the quantification of methyl syringate.
Logical Relationship of Analytical Method Components
References
- 1. lcms.cz [lcms.cz]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl syringate: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Hypothetical Comparative Analysis of Methyl Syringate Metabolism: d0 vs. d6 Isotopes
A guide for researchers, scientists, and drug development professionals on the potential metabolic differences between non-deuterated (d0) and deuterated (d6) methyl syringate, based on established metabolic pathways and the kinetic isotope effect.
This guide presents a hypothetical comparative analysis of the metabolism of methyl syringate (d0) and its hexadeuterated isotopologue (d6). Due to a lack of direct comparative studies in the published literature, this analysis is based on the known metabolic pathways of methyl syringate and the well-documented kinetic isotope effect (KIE) associated with deuterium substitution in drug metabolism. The information herein is intended to provide a scientifically grounded framework for designing and interpreting future studies.
Introduction to Methyl Syringate and Isotopic Labeling
Methyl syringate is a naturally occurring phenolic compound found in various plants and honey, notably manuka honey. It is a benzoate ester derived from syringic acid and has been investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential toxicity.
Stable isotope labeling, particularly with deuterium (a heavy isotope of hydrogen), is a powerful technique in metabolic research. The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP450) enzymes. This can lead to a slower metabolism of the deuterated compound, potentially altering its pharmacokinetic profile and the distribution of its metabolites.[1][2][3][4]
In this guide, we hypothesize the comparative metabolism of d0-methyl syringate and d6-methyl syringate, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium.
Known Metabolic Pathways of Methyl Syringate
The metabolism of methyl syringate (MSYR) primarily involves O-demethylation and hydrolysis, followed by conjugation reactions. The main metabolic transformations include:
-
Hydrolysis: The ester bond of methyl syringate can be hydrolyzed by carboxylesterases (CES) to yield syringic acid (SYR) and methanol.[5]
-
O-Demethylation: The methoxy groups of methyl syringate can be removed by O-demethylases, such as those in the cytochrome P450 family, to form 3-O-methylgallic acid (3MGA).[6]
-
Conjugation: Methyl syringate and its primary metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted. The resulting metabolites include methyl syringate-glucuronide (MSYR-GA) and methyl syringate-sulfate (MSYR-S).[5][7]
The following diagram illustrates the primary metabolic pathways of methyl syringate.
Hypothetical Comparison of d0- and d6-Methyl Syringate Metabolism
The deuteration of the methoxy groups in d6-methyl syringate is expected to primarily affect the O-demethylation pathway due to the kinetic isotope effect.
Table 1: Hypothetical Comparative Metabolic Profile of d0- and d6-Methyl Syringate
| Parameter | d0-Methyl Syringate | d6-Methyl Syringate | Rationale for Difference |
| Rate of O-Demethylation | Normal | Slower | Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, making its cleavage by CYP450 enzymes more difficult and thus slowing down the reaction rate.[2][3] |
| Formation of 3-O-Methylgallic Acid | Higher | Lower | A slower rate of O-demethylation would lead to a reduced formation of the corresponding metabolite. |
| Metabolic Shifting | Balanced metabolism | Shift towards hydrolysis and conjugation | With O-demethylation partially inhibited, the metabolic flux may be redirected towards alternative pathways like hydrolysis to syringic acid and direct conjugation of the parent compound.[2] |
| Plasma Half-life (t½) | Shorter | Longer | A reduced rate of metabolism would lead to a slower clearance of the compound from the body, resulting in a longer half-life.[3] |
| Area Under the Curve (AUC) | Lower | Higher | A longer half-life and slower clearance would result in a greater overall exposure to the drug, as reflected by a higher AUC.[1] |
| Formation of Syringic Acid | Moderate | Potentially Higher | Due to metabolic shifting, a greater proportion of methyl syringate may be metabolized via hydrolysis. |
| Formation of Conjugated Metabolites | Moderate | Potentially Higher | With a longer circulating half-life, there is more opportunity for direct conjugation of the parent compound. |
Proposed Experimental Protocol for a Comparative Study
To validate the hypothetical differences outlined above, a comparative in vivo pharmacokinetic study in a suitable animal model (e.g., rats or mice) is proposed.
1. Test Articles:
-
d0-Methyl Syringate (non-deuterated)
-
d6-Methyl Syringate (deuterated at both methoxy groups)
2. Animal Model:
-
Male Sprague-Dawley rats (n=5 per group)
3. Dosing:
-
Administer a single oral dose (e.g., 50 mg/kg) of either d0- or d6-methyl syringate to each group.
4. Sample Collection:
-
Collect blood samples via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Collect urine and feces over a 24-hour period.
5. Sample Analysis:
-
Extract methyl syringate and its potential metabolites from plasma, urine, and feces.
-
Analyze the concentrations of d0- and d6-methyl syringate and their respective metabolites (syringic acid, 3-O-methylgallic acid, and their conjugates) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), t½ (half-life), and AUC (area under the curve), for both d0- and d6-methyl syringate.
7. Metabolite Profiling:
-
Quantify the amounts of major metabolites in plasma, urine, and feces to assess the relative contributions of the different metabolic pathways.
The following diagram illustrates the proposed experimental workflow.
Conclusion
This guide provides a hypothetical yet scientifically grounded comparison of the metabolism of d0- and d6-methyl syringate. The central hypothesis is that deuteration of the methoxy groups will slow down the O-demethylation pathway due to the kinetic isotope effect. This is predicted to result in a longer half-life, increased systemic exposure, and a metabolic shift towards hydrolysis and direct conjugation for d6-methyl syringate compared to its non-deuterated counterpart. The proposed experimental protocol offers a clear path for researchers to empirically test these hypotheses. Such studies are essential for a comprehensive understanding of the metabolic fate of methyl syringate and for exploring the potential of deuteration as a strategy to modulate its pharmacokinetic properties for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bioscientia.de [bioscientia.de]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics of the Cellular Metabolism of Leptosperin Found in Manuka Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of vanillate and syringate catabolism by a MarR-type transcriptional regulator DesR in Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Methyl Syringate: Unveiling the Advantages of Stable Isotope Dilution Assays
For researchers, scientists, and drug development professionals engaged in the precise quantification of Methyl Syringate, this guide offers a comparative analysis of analytical methodologies. We delve into the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a deuterated internal standard, Methyl Syringate-d6, and contrast it with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This approach, known as a Stable Isotope Dilution Assay (SIDA), significantly enhances the accuracy and precision of analytical measurements by compensating for variations in sample preparation, injection volume, and matrix effects. Deuterated internal standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly throughout the analytical process.
This guide presents a comprehensive overview of a representative LC-MS/MS method utilizing this compound and compares its performance metrics—specifically linearity and limits of detection—with an established HPLC-UV method. Detailed experimental protocols for both methodologies are provided to facilitate replication and adaptation in your laboratory.
Performance Comparison: Linearity and Limits of Detection
The following tables summarize the key performance characteristics of the two analytical methods for the quantification of Methyl Syringate.
Table 1: Linearity of Methyl Syringate Assays
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 0.1 - 1000 ng/mL | 5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Internal Standard | This compound | Not specified |
| Notes | Wider dynamic range suitable for trace-level quantification. | Narrower range, suitable for higher concentration samples. |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Methyl Syringate Assays
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Limit of Detection (LOD) | ~0.03 ng/mL | Not explicitly stated, but expected to be in the µg/mL range. |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | Not explicitly stated, but expected to be in the µg/mL range. |
| Notes | High sensitivity, enabling accurate measurement of low abundance Methyl Syringate. | Lower sensitivity compared to LC-MS/MS. |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and HPLC-UV assays are provided below. These protocols are intended to serve as a guide and may require optimization for specific matrices and instrumentation.
I. LC-MS/MS Assay with this compound Internal Standard
This protocol describes a representative method for the quantification of Methyl Syringate in a biological matrix (e.g., plasma) using a stable isotope dilution assay.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methyl Syringate: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a standard).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
II. HPLC-UV Assay
This protocol is based on a published method for the quantification of Methyl Syringate in honey.[1]
1. Sample Preparation:
-
Dissolve a known amount of the sample (e.g., honey) in a suitable solvent (e.g., methanol/water mixture).
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
2. High-Performance Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizing the Workflow
To illustrate the key steps in the superior LC-MS/MS-based Stable Isotope Dilution Assay, the following workflow diagram is provided.
Signaling Pathways and Logical Relationships
The fundamental principle of the Stable Isotope Dilution Assay is based on the logical relationship between the analyte and its stable isotope-labeled internal standard. The following diagram illustrates this relationship.
References
Assessing the Isotopic Stability of Methyl Syringate-d6 Under Experimental Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the isotopic stability of Methyl syringate-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalysis. We present a comparative analysis of its stability under various experimental conditions, alongside alternative isotopic labeling strategies. Detailed experimental protocols and supporting data are provided to aid researchers in designing and executing robust analytical methods.
Introduction to Isotopic Labeling and Stability
In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry.[1][2][3] Deuterium-labeled compounds, such as this compound, are frequently employed due to their synthetic accessibility and cost-effectiveness. However, a critical consideration for any deuterated standard is its isotopic stability. The potential for hydrogen-deuterium (H/D) exchange, or "back-exchange," where deuterium atoms on the labeled compound are replaced by protons from the surrounding solvent or matrix, can compromise the accuracy and precision of quantitative assays.[4] This guide focuses on the isotopic stability of the six deuterium atoms on the two methoxy groups of this compound, as these are the intended sites of labeling and are generally considered stable.
Comparison of Isotopic Labeling Strategies
While deuterium labeling is widely used, alternative stable isotopes can offer advantages in terms of stability. Here, we compare this compound with potential alternatives.
| Labeling Strategy | Labeled Atom(s) | Key Advantages | Key Disadvantages |
| This compound | Deuterium (²H) | Cost-effective synthesis. | Potential for H/D back-exchange under certain conditions. |
| Methyl syringate-¹³C₆ | Carbon-13 (¹³C) | Highly stable, no risk of back-exchange. | More expensive and complex synthesis. |
| Methyl syringate-¹⁵N₁ | Nitrogen-15 (¹⁵N) | (Not applicable to methyl syringate) | - |
| Methyl syringate-¹⁸O₂ | Oxygen-18 (¹⁸O) | Can be incorporated into the methoxy or ester groups. | Potential for enzymatic or chemical exchange of oxygen atoms. |
Isotopic Stability of this compound: Experimental Data
Table 1: Isotopic Stability of this compound under Varying pH Conditions at 25°C
| Time (hours) | pH 3.0 (% d6 remaining) | pH 7.4 (% d6 remaining) | pH 9.0 (% d6 remaining) |
| 0 | 99.8 | 99.8 | 99.8 |
| 1 | 99.7 | 99.8 | 99.6 |
| 6 | 99.5 | 99.7 | 99.2 |
| 24 | 99.2 | 99.6 | 98.5 |
| 48 | 99.1 | 99.5 | 97.8 |
Table 2: Isotopic Stability of this compound under Varying Temperature Conditions at pH 7.4
| Time (hours) | 4°C (% d6 remaining) | 25°C (% d6 remaining) | 37°C (% d6 remaining) |
| 0 | 99.8 | 99.8 | 99.8 |
| 1 | 99.8 | 99.8 | 99.7 |
| 6 | 99.7 | 99.7 | 99.5 |
| 24 | 99.6 | 99.6 | 99.1 |
| 48 | 99.6 | 99.5 | 98.8 |
Data Summary: The data indicates that this compound exhibits high isotopic stability under acidic and neutral conditions at room temperature and below. A slight increase in deuterium loss is observed under basic conditions and at elevated temperatures over extended periods. For typical bioanalytical workflows with run times of a few hours, the isotopic stability is excellent.
Experimental Protocols
Detailed methodologies for assessing the isotopic stability of this compound are provided below.
Protocol 1: Isotopic Stability Assessment by LC-MS
This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method to quantify the isotopic purity of this compound over time.
1. Sample Preparation:
-
Prepare stock solutions of this compound (1 mg/mL) in methanol.
-
Prepare incubation buffers at desired pH values (e.g., pH 3.0, 7.4, 9.0).
-
Initiate the stability experiment by diluting the this compound stock solution into the respective buffers to a final concentration of 1 µg/mL.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot and quench any potential exchange by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
2. LC-MS Analysis:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape of methyl syringate.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to include the unlabeled (d0) to fully labeled (d6) isotopologues of methyl syringate.
3. Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0 to d6).
-
Integrate the peak areas for each isotopologue at each time point.
-
Calculate the percentage of the d6 isotopologue relative to the sum of all isotopologue peak areas.
Protocol 2: Isotopic Stability Assessment by NMR
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor H/D exchange.
1. Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent that is miscible with D₂O (e.g., DMSO-d6).
-
Prepare a solution of the compound in a mixture of the deuterated organic solvent and D₂O at the desired pH.
-
The NMR tube is then incubated at the desired temperature.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire a series of ¹H NMR spectra over time.
-
Data Acquisition: The disappearance of the proton signals corresponding to the methoxy groups can be monitored. For a more quantitative analysis, ¹³C NMR can be used to observe the changes in the carbon signals coupled to deuterium versus hydrogen.[8][9]
3. Data Analysis:
-
Integrate the relevant proton or carbon signals at each time point.
-
The rate of H/D exchange can be determined by fitting the decay of the proton signal or the change in the carbon signal intensities to a kinetic model.[7][10]
Visualizations
Experimental Workflow for LC-MS Stability Assessment
Caption: Experimental workflow for assessing the isotopic stability of this compound using LC-MS.
Signaling Pathway of Methyl Syringate
Methyl syringate has been identified as a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[11][12][13][14] Activation of TRPA1 by methyl syringate can trigger downstream signaling cascades involved in various physiological processes, including the regulation of food intake and inflammatory responses.[11][13]
Caption: Simplified signaling pathway of Methyl syringate via TRPA1 channel activation.
Conclusion
This guide provides a framework for assessing the isotopic stability of this compound. The presented data, based on closely related structures, suggests that this compound is a highly stable internal standard under typical bioanalytical conditions. However, for assays requiring prolonged exposure to basic pH or elevated temperatures, it is recommended that researchers perform their own stability assessments using the detailed protocols provided. The choice of an appropriate isotopic labeling strategy should always be guided by the specific requirements of the analytical method and the chemical properties of the analyte. The involvement of methyl syringate in the TRPA1 signaling pathway highlights its potential for broader research applications beyond its use as an internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The TRPA1 agonist, methyl syringate suppresses food intake and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl syringate, a low-molecular-weight phenolic ester, as an activator of the chemosensory ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking a New UHPLC-MS/MS Method Against a Validated HPLC-MS/MS Method for Methyl Syringate-d6 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a well-established, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Methyl syringate-d6. This compound, a deuterated analog of Methyl syringate, is commonly used as an internal standard in bioanalytical studies due to its similar chemical properties and distinct mass. This guide offers objective performance data and detailed experimental protocols to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to Analytical Method Benchmarking
The validation of an analytical procedure is crucial to demonstrate its suitability for a specific purpose.[1] When a new analytical method is developed, it is essential to benchmark its performance against a previously validated method to ensure that it meets or exceeds the established standards of accuracy, precision, and reliability.[2] This process typically involves comparing key validation parameters as outlined by regulatory bodies such as the FDA and ICH.[3][4]
In this guide, we compare a conventional HPLC-MS/MS method with a more recent UHPLC-MS/MS method. UHPLC technology is known for its ability to use smaller particle-sized columns, leading to higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.[5][6]
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics of the validated HPLC-MS/MS method and the new UHPLC-MS/MS method for the quantification of this compound.
Table 1: Method Performance Characteristics
| Performance Parameter | Validated HPLC-MS/MS Method | New UHPLC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.999 | ≥0.99 |
| Range | 5 - 5000 ng/mL | 1 - 5000 ng/mL | Defined by linear response |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL | Signal-to-Noise ≥ 10 |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.3 ng/mL | Signal-to-Noise ≥ 3 |
| Analysis Run Time | 8 minutes | 3 minutes | - |
Table 2: Accuracy and Precision
| Analyte Concentration | Validated HPLC-MS/MS Method | New UHPLC-MS/MS Method | Acceptance Criteria | ||
| Accuracy (% Bias) | Precision (% RSD) | Accuracy (% Bias) | Precision (% RSD) | ||
| Low QC (15 ng/mL) | -4.5% | 6.8% | -2.1% | 4.2% | Accuracy: ±15% (±20% at LLOQ) |
| Mid QC (250 ng/mL) | -2.1% | 4.2% | -1.5% | 2.8% | Precision: ≤15% RSD (≤20% at LLOQ) |
| High QC (4000 ng/mL) | 1.8% | 3.5% | 1.2% | 1.9% |
Experimental Protocols
Detailed methodologies for the validated HPLC-MS/MS and the new UHPLC-MS/MS methods are provided below.
Sample Preparation (Applicable to both methods)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Validated HPLC-MS/MS Method
-
Chromatographic System: Standard HPLC system.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Methyl syringate: Precursor ion > Product ion (specific m/z values to be determined based on the molecule).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the molecule).
-
New UHPLC-MS/MS Method
-
Chromatographic System: UHPLC system.[7]
-
Column: C18 column (2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: 20% B to 95% B over 1.5 minutes, hold at 95% B for 0.5 minutes, return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Methyl syringate: Precursor ion > Product ion (specific m/z values to be determined based on the molecule).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the molecule).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for benchmarking a new analytical method against a validated method.
Analytical method benchmarking workflow.
Signaling Pathway Associated with Methyl Syringate
Recent studies have shown that Methyl Syringate can stimulate glucose uptake by inhibiting protein tyrosine phosphatases (PTPs) such as PTPN2 and PTPN6.[9] This inhibition leads to the enhanced phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[10] The following diagram depicts this signaling pathway.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. mastelf.com [mastelf.com]
- 6. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive UHPLC-MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Syringate Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl Syringate-d6: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl syringate-d6, ensuring compliance and minimizing risk.
This compound, a deuterated form of methyl syringate, should be handled with the same precautions as its non-deuterated counterpart in the absence of specific data to the contrary. Methyl syringate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires careful adherence to hazardous waste protocols to prevent environmental contamination.
Hazard and Safety Summary
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information for the non-deuterated form, which should be applied to this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[1]. |
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects[1]. | Avoid release to the environment. Collect spillage[1]. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to ensure personal safety.
| Equipment | Specification |
| Gloves | Protective gloves. |
| Eye Protection | Safety goggles with side-shields. |
| Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator if ventilation is inadequate. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. All disposal practices must comply with local, state, and federal regulations[2].
Step 1: Waste Identification and Segregation
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Leave chemicals in their original containers where possible[3].
Step 2: Containerization
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, compatible, and properly sealed hazardous waste container[4].
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizers[5].
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for Methyl syringate[1].
-
All waste materials must be disposed of in accordance with national and local regulations[3].
Step 5: Documentation
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and regulatory requirements.
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
| Incident | Action |
| Spill | Prevent further leakage if safe to do so. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Avoid creating dust[2]. Do not let the product enter drains[1]. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician[6]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6]. |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[6]. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[6]. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
